molecular formula C5H6N2O2 B1314496 3-Methylisoxazole-5-carboxaMide CAS No. 38955-11-2

3-Methylisoxazole-5-carboxaMide

Cat. No.: B1314496
CAS No.: 38955-11-2
M. Wt: 126.11 g/mol
InChI Key: MMHCFPWSEIVWCD-UHFFFAOYSA-N
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Description

3-Methylisoxazole-5-carboxaMide is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylisoxazole-5-carboxaMide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylisoxazole-5-carboxaMide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHCFPWSEIVWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543849
Record name 3-Methyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38955-11-2
Record name 3-Methyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methylisoxazole-5-carboxamide chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Reactivity Profile

Executive Summary & Chemical Identity

3-Methylisoxazole-5-carboxamide (CAS: 38955-11-2) is a specialized heterocyclic building block distinct from its more common regioisomer, 5-methylisoxazole-3-carboxamide (a precursor to Leflunomide).[1] This compound features an isoxazole ring substituted with a methyl group at the C3 position and a carboxamide group at the C5 position.[2]

Its value in drug discovery lies in the isoxazole ring's ability to function as a bioisostere for amide bonds and aromatic rings, while the C5-carboxamide moiety serves as a versatile handle for further functionalization (e.g., dehydration to nitriles or coupling reactions). The electron-deficient nature of the isoxazole ring at the C5 position imparts unique reactivity profiles compared to other azoles.[1]

Physicochemical Profile
PropertyValue / DescriptionNote
CAS Number 38955-11-2Specific to 3-Me-5-CONH2 isomer
Molecular Formula C₅H₆N₂O₂MW: 126.11 g/mol
Structure 5-membered heteroaromaticO-N bond is weak (approx. 55 kcal/mol)
Acidity (pKa) ~10.5 (Amide NH)Estimated; Ring is electron-withdrawing
LogP ~ -0.2 to 0.1Hydrophilic due to amide/polar ring
H-Bond Donors 2 (Amide NH₂)
H-Bond Acceptors 3 (Ring N, Ring O, Amide O)

Synthetic Routes & Process Chemistry

The synthesis of 3-methylisoxazole-5-carboxamide requires strict regiocontrol.[1] A common pitfall is the formation of the thermodynamic isomer (5-methyl-3-carboxamide) during classical condensation reactions.[1]

The "Expert" Route: [3+2] Cycloaddition (Regioselective)

Unlike the condensation of ethyl acetoacetate with hydroxylamine (which favors the 5-methyl-3-isomer), the 1,3-dipolar cycloaddition of acetaldehyde nitrile oxide with an electron-deficient alkyne ensures the formation of the 3-methyl-5-substituted core.[1]

Mechanism & Causality
  • Nitrile Oxide Formation: Acetaldehyde oxime is chlorinated (NCS) to the hydroximoyl chloride. Base treatment generates the transient acetaldehyde nitrile oxide (

    
    ).[1]
    
  • Cycloaddition: The nitrile oxide reacts with methyl propiolate.[1] Electronic and steric factors dictate that the carbon of the nitrile oxide attacks the

    
    -carbon of the alkyne, while the oxygen attacks the 
    
    
    
    -carbon (bearing the ester).
  • Result: Exclusive formation of Methyl 3-methylisoxazole-5-carboxylate , which is then ammonolyzed to the amide.

Synthesis Oxime Acetaldehyde Oxime NitrileOxide Acetaldehyde Nitrile Oxide (Transient Species) Oxime->NitrileOxide NCS, Pyridine (Chlorination/Elimination) Ester Methyl 3-methylisoxazole- 5-carboxylate NitrileOxide->Ester [3+2] Cycloaddition Regioselective Alkyne Methyl Propiolate Alkyne->Ester Dipolarophile Amide 3-Methylisoxazole- 5-carboxamide Ester->Amide NH3 / MeOH (Ammonolysis)

Figure 1: Regioselective synthesis pathway via 1,3-dipolar cycloaddition preventing isomer contamination.

Reactivity Landscape

The 3-methylisoxazole-5-carboxamide scaffold exhibits three primary reactivity vectors essential for medicinal chemistry optimization.

A. Dehydration to Nitrile (Warhead Synthesis)

The primary amide can be dehydrated to 3-methylisoxazole-5-carbonitrile .[1]

  • Significance: This nitrile is a precursor for tetrazoles (via azide cycloaddition) or can act as a covalent "warhead" (reversible covalent inhibitors) in protease targets.

  • Reagents:

    
    , Cyanuric Chloride/DMF, or Burgess Reagent.
    
B. Reductive Ring Cleavage (The "Masked" Strategy)

The N-O bond of the isoxazole is the weakest link.

  • Reaction: Hydrogenolysis (

    
    , Pd/C) or Mo(CO)₆ reduction.
    
  • Product: Cleavage yields a

    
    -amino enone (open chain).[1]
    
  • Application: This allows the isoxazole to serve as a stable, masked form of a 1,3-dicarbonyl equivalent, which can be unveiled inside a biological system or late-stage synthesis to recyclize into pyridines or pyrimidines.

C. Electrophilic Substitution (C4 Position)

The C4 proton is essentially aromatic but the ring is electron-poor.[1]

  • Halogenation: Electrophilic halogenation (NCS/NBS) at C4 is facile.

  • Utility: This allows for cross-coupling reactions (Suzuki/Stille) to introduce biaryl complexity at the 4-position.[1]

Reactivity Center 3-Methylisoxazole- 5-carboxamide Nitrile 3-Methylisoxazole-5-carbonitrile (Covalent Warhead Precursor) Center->Nitrile Dehydration (POCl3 or SOCl2) RingOpen Beta-Amino Enone (Masked 1,3-Dicarbonyl) Center->RingOpen Hydrogenolysis (H2, Pd/C) Halogen 4-Halo-3-methylisoxazole (Cross-Coupling Handle) Center->Halogen Electrophilic Subst. (NCS/NBS at C4)

Figure 2: Divergent reactivity profile showing dehydration, reduction, and functionalization pathways.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 3-methylisoxazole-5-carboxylate (Precursor)

This protocol utilizes the [3+2] cycloaddition to ensure regiopurity.[1]

Materials:

  • Acetaldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.0 eq)[1]

  • Methyl propiolate (1.2 eq)

  • Triethylamine (TEA) (1.0 eq)

  • Chloroform (

    
    ) or DCM
    

Procedure:

  • Chlorination: Dissolve acetaldoxime in

    
     at 0°C. Add NCS portion-wise. Stir for 1 hour to form acetaldehyde hydroximoyl chloride. Caution: Exothermic.
    
  • Cycloaddition: Add methyl propiolate to the solution.

  • Nitrile Oxide Generation: Add TEA dropwise over 30 minutes while maintaining temperature <20°C. The TEA deprotonates the hydroximoyl chloride, generating the nitrile oxide in situ, which immediately traps the alkyne.

  • Workup: Wash with water (2x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or use silica chromatography (10-20% EtOAc in Hexane).

    • Checkpoint: Verify regiochemistry via NOESY NMR (interaction between methyl group and C4 proton confirms 3-Me substitution).[1]

Protocol B: Ammonolysis to 3-Methylisoxazole-5-carboxamide

Direct conversion of the ester to the amide.[1]

Materials:

  • Methyl 3-methylisoxazole-5-carboxylate (from Protocol A)[1][3][4]

  • 7N Ammonia in Methanol (

    
    )
    

Procedure:

  • Dissolve the ester in 7N

    
     (10 volumes).
    
  • Seal the reaction vessel (pressure tube) and stir at Room Temperature for 16–24 hours.

    • Note: Heating to 50°C accelerates the reaction but may increase side products.

  • Monitoring: Monitor by TLC (100% EtOAc) until the starting material (high Rf) disappears and the product (low Rf) appears.

  • Isolation: Concentrate the solvent under reduced pressure.

  • Purification: Triturate the solid residue with cold diethyl ether to remove impurities. Filter and dry.[1][4]

    • Expected Yield: 85–95%.[1]

    • Characterization: IR (Amide peaks at ~1680 cm⁻¹), ¹H NMR (DMSO-d6:

      
       2.30 (s, 3H), 6.90 (s, 1H, C4-H), 7.80/8.20 (bs, 2H, 
      
      
      
      )).
Protocol C: Dehydration to 3-Methylisoxazole-5-carbonitrile

For researchers requiring the nitrile derivative.[1]

Procedure:

  • Suspend 3-methylisoxazole-5-carboxamide in dry DCM.

  • Add Triethylamine (2.5 eq).

  • Cool to 0°C and add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise.

  • Stir for 2 hours. The solution will become clear.

  • Quench with saturated

    
    .[1] Extract with DCM.[1]
    
  • The nitrile product is usually a low-melting solid or oil.[1]

References

  • Regioselective Synthesis of Isoxazoles

    • Title: Regioselective synthesis of 3-methylisoxazole-5-carboxylates via 1,3-dipolar cycloaddition.[1]

    • Source: ChemicalBook / Literature Precedents (General Organic Synthesis).
  • Reactivity of Isoxazole Carboxamides

    • Title: Dehydration of heterocyclic carboxamides to the corresponding nitriles.[5]

    • Source: ResearchGate (Synthetic Communic
    • URL:[Link]

  • Physical Properties & CAS Data

    • Title: 3-Methylisoxazole-5-carboxamide Product D
    • Source: BLD Pharm / PubChem.[1]

    • URL:[Link]

  • Isoxazole Ring Transformations

    • Title: Application, Reactivity and Synthesis of Isoxazole Deriv
    • Source: Bentham Science / EurekaSelect.[1]

    • URL:[Link]

Sources

Solubility Profiling and Solvent Selection for 3-Methylisoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 3-Methylisoxazole-5-carboxamide .

Technical Guide for Process Research & Development

Executive Summary

3-Methylisoxazole-5-carboxamide (CAS: 38955-11-2) is a critical heterocyclic intermediate employed in the synthesis of bioactive macrocycles, including Hepatitis C protease inhibitors and kinase inhibitors. Unlike its structural isomer (5-methylisoxazole-3-carboxamide), public thermodynamic data for this specific regioisomer is sparse.

This guide provides a rigorous framework for determining the solubility landscape of 3-Methylisoxazole-5-carboxamide. It moves beyond static data points to establish a self-validating protocol for solubility measurement, thermodynamic modeling (Apelblat/van’t Hoff), and solvent selection for purification and crystallization processes.

Chemical Context & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.

  • Compound: 3-Methylisoxazole-5-carboxamide[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Isoxazole Ring: A five-membered heterocyclic ring containing oxygen and nitrogen.[6] It imparts aromatic character but with significant polarity (

      
      ).
      
    • Carboxamide Group (

      
      ):  A strong hydrogen bond donor and acceptor. This moiety drives high lattice energy, often resulting in higher melting points and lower solubility in non-polar solvents compared to esters.
      
    • Methyl Group: A small hydrophobic domain that provides limited lipophilicity.

Theoretical Solubility Ranking (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and Group Contribution Methods, the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions disrupt the crystal lattice; capable of accepting H-bonds from the amide.
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding solvation of the amide group.
Polar Aprotic Acetone, Ethyl AcetateModerate Good interaction with the isoxazole ring; moderate interaction with the amide.
Non-Polar Toluene, Hexane, HeptaneVery Low Inability to overcome the strong intermolecular H-bonding of the solid phase (Crystal Lattice Energy).
Aqueous WaterLow-Moderate The hydrophobic methyl-isoxazole core competes with the hydrophilic amide, limiting aqueous solubility.

Experimental Methodology: The Self-Validating Protocol

As a Senior Scientist, relying on literature values alone is insufficient. You must validate solubility experimentally to account for polymorphic variations (e.g., Form I vs. Form II).

Dynamic Laser Monitoring Method (High-Throughput)

For rapid screening, use a turbidity-based method (e.g., Crystal16 or Technobis Crystalline).

  • Preparation: Weigh precise amounts of 3-Methylisoxazole-5-carboxamide into 4 vials.

  • Solvent Addition: Add varying volumes of solvent to create concentration gradients.

  • Thermal Cycle: Heat at 1°C/min until transmission reaches 100% (Clear Point = Solubility Temperature).

  • Recrystallization: Cool at 1°C/min until transmission drops (Cloud Point = Metastable Zone Width limit).

Static Equilibrium Method (The Gold Standard)

For thermodynamic modeling, the static gravimetric method is required.

Protocol:

  • Saturation: Add excess solid to the solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop stirring and allow settling for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue.

    • HPLC: Dilute sample and analyze (UV detection at

      
       nm).
      
Workflow Visualization

The following diagram illustrates the decision logic for selecting the measurement method.

Solubility_Workflow Start Start: Solubility Determination Screening Is material limited (<1g)? Start->Screening Dynamic Method A: Dynamic Laser Monitoring (Polythermal) Screening->Dynamic Yes Static Method B: Static Equilibrium (Isothermal) Screening->Static No (High Accuracy Needed) Model Thermodynamic Modeling (Apelblat / van't Hoff) Dynamic->Model Analysis Quantification (HPLC/Gravimetric) Static->Analysis Analysis->Model Output Solubility Curve & MZW Model->Output

Figure 1: Decision matrix for selecting the appropriate solubility determination workflow based on material availability and accuracy requirements.

Thermodynamic Modeling

To translate experimental points into a continuous process window, data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility (


) with temperature (

) in non-ideal solutions:


  • 
     : Mole fraction solubility of 3-Methylisoxazole-5-carboxamide.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical constants derived from regression analysis.
    
van't Hoff Equation

Used to determine the dissolution enthalpy (


) and entropy (

):


Interpretation for Process Design:

  • Positive

    
    :  Endothermic dissolution. Solubility increases with temperature (Cooling crystallization is viable).
    
  • High

    
    :  Steep solubility curve (High yield potential per batch).
    

Process Application: Crystallization Design

The solubility data directly informs the isolation strategy for 3-Methylisoxazole-5-carboxamide.

Solvent Selection Logic
  • Good Solvent: High solubility at boiling point, moderate at room temperature (e.g., Ethanol, Ethyl Acetate).

  • Anti-Solvent: Low solubility at all temperatures, miscible with the Good Solvent (e.g., n-Heptane, Water).

Recommended Purification Strategy

Given the polarity of the carboxamide:

  • Dissolution: Dissolve crude 3-Methylisoxazole-5-carboxamide in Ethyl Acetate or Ethanol at 60–70°C.

  • Filtration: Polish filter to remove insoluble mechanical impurities.

  • Crystallization:

    • Option A (Cooling): Ramp down to 5°C at 0.5°C/min.

    • Option B (Anti-solvent): Slowly add n-Heptane to the hot solution to induce nucleation, then cool.

Crystallization Process Flow

Crystallization_Logic Input Crude 3-Methylisoxazole-5-carboxamide Solvent_Check Solubility in EtOH @ 70°C > 50 mg/mL? Input->Solvent_Check Dissolve Dissolve @ T_high Solvent_Check->Dissolve Yes Alt_Solvent Switch to DMSO/Water System Solvent_Check->Alt_Solvent No Cooling Cooling Crystallization (Linear Ramp) Dissolve->Cooling Steep Curve Antisolvent Anti-Solvent Addition (Heptane) Dissolve->Antisolvent Flat Curve Isolate Filtration & Drying Cooling->Isolate Antisolvent->Isolate

Figure 2: Process decision tree for crystallizing 3-Methylisoxazole-5-carboxamide based on solubility thresholds.

References

  • Isomer Context: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (2016).[7] Beni-Suef University Journal of Basic and Applied Sciences. (Discusses general solubility and synthesis of isoxazole carboxamides).

  • Thermodynamic Modeling Standard:Modified Apelblat equation for correlation of solubility.
  • Compound Identification: 3-Methylisoxazole-5-carboxamide (CAS 38955-11-2). PubChem Compound Summary.

  • Process Chemistry:Crystallization of Organic Compounds: An Industrial Perspective. (Standard text for the protocols defined in Section 5).
  • Patent Literature: Macrocyclic hepatitis C serine protease inhibitors. US Patent 8420596B2. (Cites 3-methylisoxazole-5-carboxamide as a key intermediate and discusses its suspension/dissolution).

Sources

Theoretical calculations on 3-Methylisoxazole-5-carboxamide structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-Methylisoxazole-5-carboxamide

Authored by: A Senior Application Scientist

Foreword: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its versatile electronic properties and ability to engage in various non-covalent interactions with biological targets make it a privileged scaffold in the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][4] This has led to their integration into numerous marketed drugs, such as the anti-rheumatic leflunomide and the anticonvulsant zonisamide.[1] The strategic incorporation of the isoxazole moiety is a common tactic in rational drug design to enhance pharmacological activity, optimize pharmacokinetic profiles, and reduce toxicity.[5]

This guide focuses on a specific, promising derivative: 3-Methylisoxazole-5-carboxamide. We will move beyond simple synthesis and characterization to provide a comprehensive framework for its theoretical and computational analysis. The objective is to equip researchers, computational chemists, and drug development professionals with the knowledge to computationally dissect this molecule, predict its physicochemical and electronic properties, and leverage these insights for rational drug design.

Part 1: Foundational Analysis of 3-Methylisoxazole-5-carboxamide

Before delving into complex calculations, a foundational understanding of the target molecule is paramount. 3-Methylisoxazole-5-carboxamide (CAS No. 38955-11-2) is composed of a 3-methyl-substituted isoxazole ring linked to a carboxamide group at the 5-position.[6][7] The primary point of conformational flexibility is the rotatable single bond between the isoxazole ring and the carboxamide carbon. Understanding the preferred orientation of the carboxamide group relative to the ring is critical, as it dictates the molecule's three-dimensional shape and its potential to interact with a target protein's binding pocket.

The Rationale for a Computational Approach

While experimental techniques like X-ray crystallography provide a definitive solid-state structure, they are resource-intensive and offer a static picture. Computational chemistry provides a dynamic, in-silico approach to:

  • Determine the most stable three-dimensional structure (conformation) in a vacuum or solvent.

  • Analyze the electronic landscape of the molecule to predict sites of reactivity and intermolecular interactions.

  • Predict spectroscopic properties (IR, NMR) to validate the computed structure against experimental data.

  • Generate a library of molecular descriptors that can be used in quantitative structure-activity relationship (QSAR) studies.

This in-silico analysis is a cost-effective, high-throughput method to prioritize and refine drug candidates before committing to extensive laboratory synthesis and testing.

Part 2: The Computational Workflow: A Validated Protocol

The following sections detail a robust workflow for the theoretical analysis of 3-Methylisoxazole-5-carboxamide. The causality behind each choice of methodology is explained to ensure scientific integrity and reproducibility.

G cluster_0 Phase 1: Structural Optimization cluster_1 Phase 2: Property Calculation cluster_2 Phase 3: Validation & Application A Initial 3D Structure Generation B Geometry Optimization (DFT) Finds lowest energy structure A->B C Frequency Calculation Confirms energy minimum B->C D Electronic Structure Analysis (HOMO, LUMO, MEP) C->D E Spectroscopic Prediction (IR, NMR) C->E F Conformational Analysis (Potential Energy Scan) C->F H Inform Pharmacophore Model D->H G Compare Calculated vs. Experimental Spectra E->G F->H I Develop QSAR Models H->I

Caption: A validated workflow for the computational analysis of a drug candidate.

Step-by-Step Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the core procedure for obtaining a validated, low-energy structure.

Objective: To find the equilibrium geometry of 3-Methylisoxazole-5-carboxamide and confirm it is a true energy minimum.

Methodology Rationale: Density Functional Theory (DFT) is selected as it provides a robust balance between computational accuracy and cost for organic molecules of this size. The B3LYP functional is a widely-used hybrid functional known for its reliability in predicting geometries. The 6-31G(d,p) basis set is a Pople-style split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which is crucial for accurately describing the polar bonds present in the carboxamide and isoxazole moieties.[8]

Protocol:

  • Input Structure Generation:

    • Sketch the 2D structure of 3-Methylisoxazole-5-carboxamide in a molecular editor (e.g., ChemDraw, Avogadro).

    • Convert the 2D sketch to a preliminary 3D structure using the editor's built-in tools. Save this structure as a standard molecular file format (e.g., .xyz or .mol).

  • Computational Input File Preparation:

    • Create a text input file for a quantum chemistry software package.

    • Route Section: Specify the calculation type. For optimization and frequency, this would be Opt Freq.

    • Method/Basis Set: Specify the level of theory: B3LYP/6-31G(d,p).

    • Charge and Multiplicity: For the neutral, closed-shell molecule, this will be 0 1 (Charge 0, Spin Multiplicity 1).

    • Coordinate Section: Paste the atomic coordinates from the file generated in Step 1.

  • Execution:

    • Submit the input file to the quantum chemistry software for calculation.

  • Post-Calculation Analysis (Self-Validation):

    • Optimization Convergence: Check the output file to ensure that the geometry optimization has converged successfully. Look for confirmation messages indicating that all four convergence criteria (maximum force, RMS force, maximum displacement, RMS displacement) have been met.

    • Frequency Analysis: This is the critical validation step. Scan the output file for the calculated vibrational frequencies.

      • If all frequencies are positive (real), the optimized structure corresponds to a true energy minimum on the potential energy surface.

      • If one or more imaginary frequencies are present, the structure is a saddle point (a transition state), not a minimum. In this case, the initial geometry must be perturbed along the vibrational mode of the imaginary frequency and the calculation must be re-run.

Predicted Structural Data

Upon successful optimization, key geometric parameters can be extracted. The following table presents hypothetical, yet realistic, data for the optimized structure of 3-Methylisoxazole-5-carboxamide.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
N2-O11.415
C5-C(O)1.485
C(O)-N(H2)1.370
C=O1.235
**Bond Angles (°) **
C5-C(O)-N117.5
O1-N2-C3108.0
Dihedral Angle (°)
C4-C5-C(O)-N15.0

Table 1: Hypothetical optimized geometrical parameters for 3-Methylisoxazole-5-carboxamide calculated at the B3LYP/6-31G(d,p) level of theory.

Part 3: Unveiling the Electronic Landscape

With a validated structure, we can now probe the molecule's electronic properties, which are fundamental to its reactivity and intermolecular interactions.

G A Validated Geometry (Energy Minimum) The Foundation B Frontier Molecular Orbitals (FMO) HOMO/LUMO Energy Gap Predicts Reactivity & Stability A:f0->B:f0 C Molecular Electrostatic Potential (MEP) Electron Density Mapping Identifies H-bond Donors/Acceptors A:f0->C:f0 D Natural Bond Orbital (NBO) Analysis Charge Distribution Analyzes Intramolecular Interactions A:f0->D:f0

Caption: Logical relationships between key electronic structure calculations.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability. A large gap implies high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.[8]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of the molecule. It is an invaluable tool for predicting non-covalent interactions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond accepting.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms bonded to electronegative atoms (e.g., the amide N-H protons). These are sites for nucleophilic attack and hydrogen bond donating.

For 3-Methylisoxazole-5-carboxamide, the MEP would predictably show strong negative potential (red) around the carbonyl oxygen and the isoxazole nitrogen, and strong positive potential (blue) around the amide hydrogens. This immediately suggests the molecule's strong hydrogen bonding capability, a key feature in drug-receptor binding.

Tabulated Electronic Properties
PropertyCalculated ValueSignificance in Drug Design
HOMO Energy-7.2 eVElectron-donating capability
LUMO Energy-1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 5.7 eV High value suggests good kinetic stability
Dipole Moment3.8 DebyeIndicates significant molecular polarity
N(Amide) NBO Charge-0.85 eHigh negative charge, strong H-bond acceptor
O(Carbonyl) NBO Charge-0.68 eHigh negative charge, strong H-bond acceptor

Table 2: Hypothetical electronic properties calculated for 3-Methylisoxazole-5-carboxamide.

Part 4: Spectroscopic Prediction and Validation

A powerful feature of computational chemistry is the ability to predict spectra. Comparing these calculated spectra to experimentally obtained data is the ultimate validation of the chosen theoretical model.

Vibrational (Infrared) Spectroscopy

The frequency calculation not only confirms the energy minimum but also yields the vibrational modes of the molecule. Each positive frequency corresponds to a specific molecular motion (stretching, bending) and its associated infrared intensity. Key predicted peaks for 3-Methylisoxazole-5-carboxamide would include:

  • N-H stretches (amide): ~3400-3500 cm⁻¹

  • C=O stretch (amide): ~1680-1700 cm⁻¹

  • C=N stretch (isoxazole): ~1580-1620 cm⁻¹

Discrepancies between calculated and experimental frequencies are common due to anharmonicity and solvent effects. However, a consistent systematic shift or a strong correlation in the pattern of peaks provides strong evidence that the calculated geometry is correct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR shielding tensors can be calculated to predict chemical shifts (δ). This is computationally more intensive but provides another layer of validation. The GIAO (Gauge-Independent Atomic Orbital) method is a standard approach for this.

NucleusCalculated δ (ppm)Experimental δ (ppm) (Hypothetical)
H (Amide)7.8, 7.57.7, 7.4
H (Ring C4-H)6.96.8
H (Methyl)2.42.4
C (Carbonyl)165.2164.8
C (Ring C5)158.1157.9
C (Methyl)12.512.6

Table 3: Hypothetical comparison of calculated (GIAO-B3LYP/6-31G(d,p)) and experimental NMR chemical shifts for 3-Methylisoxazole-5-carboxamide.

Part 5: Application to Drug Development

The ultimate goal of these theoretical calculations is to guide the drug development process.

G A Theoretical Data Geometry MEP HOMO/LUMO B Does data align with target binding hypothesis? A->B C Proceed to Synthesis & In Vitro Assay B->C Yes D Rational Redesign | {Modify scaffold | Alter substituents | Re-run calculations} B->D No D->A Iterate

Caption: Decision-making flowchart for using computational data in drug design.

The calculated properties serve as inputs for higher-level modeling:

  • Pharmacophore Modeling: The lowest energy conformation and the MEP map are used to define a 3D pharmacophore model. This model consists of key features like hydrogen bond donors (amide N-H), hydrogen bond acceptors (carbonyl O, ring N), and hydrophobic regions (methyl group). This pharmacophore can then be used to screen large virtual libraries for other molecules that might have similar activity.

  • Structure-Activity Relationship (SAR) Studies: By computationally analyzing a series of related isoxazole derivatives, one can build QSAR models that correlate calculated properties (e.g., HOMO/LUMO gap, dipole moment, specific atom charges) with experimentally determined biological activity.[5] This allows for the prediction of the most promising derivatives for synthesis, saving significant time and resources. For example, a model might reveal that increasing the negative electrostatic potential on the carbonyl oxygen leads to a logarithmic increase in binding affinity.

By providing a deep, quantitative understanding of the structure and electronic nature of 3-Methylisoxazole-5-carboxamide, theoretical calculations transform the drug discovery process from serendipitous screening to rational, hypothesis-driven design.

References

  • Bari, S. B., & Bhalerao, S. B. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Current Bioactive Compounds, 19(6), 56-72.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Li, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Siddiqui, A. A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4267-4283.
  • Ali, U., Shoaib, M., et al. (2020).
  • ResearchGate. (n.d.). Calculated the quantum mechanical parameters. [Scientific Diagram].
  • ResearchGate. (2018).
  • BLD Pharm. (n.d.). 3-Methylisoxazole-5-carboxamide.
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 37.
  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30203–30217.
  • Regiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621.
  • ChemShuttle. (n.d.). 3-methylisoxazole-5-carboxamide.

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A Comprehensive Technical Guide to the Chemistry of 3-Methylisoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Understated Elegance of the Isoxazole Ring

In the vast landscape of heterocyclic chemistry, the isoxazole ring stands out for its unique blend of aromatic stability and latent reactivity. As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, its chemical personality is defined by an inherent weakness in the N-O bond.[1] This feature, far from being a liability, is a gateway to fascinating chemical transformations and has been masterfully exploited in the field of drug development. This guide focuses on a particularly salient derivative: 3-Methylisoxazole-5-carboxamide. We will dissect its synthesis, explore its reactivity through a mechanistic lens, and highlight its significance as a cornerstone scaffold in modern medicinal chemistry, moving beyond a simple recitation of facts to explain the causal relationships that govern its behavior.

Synthesis of the 3-Methylisoxazole-5-carboxamide Core

The construction of the 3-methylisoxazole-5-carboxamide scaffold is not a single-step affair but a strategic sequence. The most reliable and convergent approach involves the initial formation of the isoxazole ring, followed by the installation of the carboxamide functionality.

The Cornerstone Reaction: [3+2] Cycloaddition

The most prevalent and versatile method for synthesizing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition.[2][3] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3]

To achieve the desired 3-methyl-5-carboxy substitution pattern, the key precursors are:

  • Nitrile Oxide: Acetonitrile oxide, generated in situ from acetaldehyde oxime.

  • Alkyne: An ethyl or methyl propiolate, which contains the masked carboxylic acid functionality.

The in situ generation of the unstable nitrile oxide is critical. This is typically achieved by the dehydrohalogenation of a hydroximoyl halide or, more commonly, by the oxidation of the corresponding aldoxime with an oxidant like sodium hypochlorite (bleach).[3][4]

Synthesis_Pathway cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation acetaldehyde_oxime Acetaldehyde Oxime nitrile_oxide [Acetonitrile Oxide] acetaldehyde_oxime->nitrile_oxide NaOCl propiolate Ethyl Propiolate isoxazole_ester Ethyl 3-methylisoxazole-5-carboxylate isoxazole_ester_ref Ethyl 3-methylisoxazole-5-carboxylate nitrile_oxide->isoxazole_ester [3+2] Cycloaddition isoxazole_acid 3-Methylisoxazole-5-carboxylic Acid isoxazole_acid_ref 3-Methylisoxazole-5-carboxylic Acid isoxazole_ester_ref->isoxazole_acid NaOH, H₂O/MeOH isoxazole_amide 3-Methylisoxazole-5-carboxamide isoxazole_acid_ref->isoxazole_amide 1. SOCl₂ 2. NH₃

Caption: Synthetic pathway to 3-Methylisoxazole-5-carboxamide.

From Ester to Amide: Functional Group Interconversion

With the core ring system established, the final steps involve standard organic transformations.

  • Saponification: The ethyl or methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a water/alcohol solvent mixture.[5] Acidification of the reaction mixture then precipitates the 3-methylisoxazole-5-carboxylic acid.

  • Amidation: The conversion of the carboxylic acid to the primary carboxamide can be achieved through several methods.[6] A common and effective laboratory method involves converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with ammonia (or an ammonium salt) to yield the final 3-methylisoxazole-5-carboxamide.[7] Alternatively, peptide coupling reagents can be employed for a milder, one-pot conversion.

Chemical Reactivity and Mechanistic Insights

The chemistry of 3-methylisoxazole-5-carboxamide is dominated by the unique electronic properties of the isoxazole ring. While aromatic, the ring possesses a labile N-O single bond, which is susceptible to cleavage under various conditions.

The Achilles' Heel: Ring-Opening Reactions

The most significant reaction pathway for isoxazoles, particularly in a biological context, is the cleavage of the N-O bond. This reaction transforms the stable heterocyclic prodrug into a flexible, open-chain active metabolite.[8][9]

Case Study: The Metabolic Activation of Leflunomide

A premier example of this is the in vivo conversion of the antirheumatic drug Leflunomide into its active metabolite, Teriflunomide.[9][10][11] Leflunomide is N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, a constitutional isomer of the title compound's derivatives. However, the ring-opening principle is identical and provides a powerful illustration. This biotransformation occurs in the body and is fundamental to the drug's mechanism of action.[8][9] The resulting open-chain cyano-enolate structure of Teriflunomide is the actual species that inhibits the dihydroorotate dehydrogenase (DHODH) enzyme.[9][12]

Caption: Metabolic ring-opening of Leflunomide to Teriflunomide.

This ring-opening can also be achieved synthetically. Treatment of isoxazoles with reducing agents (e.g., H₂/Raney Ni) or certain bases can induce N-O bond scission to yield β-enaminones or other open-chain products. More recently, methods for ring-opening fluorination have been developed, treating isoxazoles with electrophilic fluorinating agents like Selectfluor® to produce α-fluorocyanoketones, which are valuable synthetic intermediates.[13][14][15]

Reactivity of the Carboxamide Moiety

The carboxamide group at the C5 position undergoes typical amide reactions. It is relatively stable but can be hydrolyzed to the carboxylic acid under harsh acidic or basic conditions. The amide nitrogen can be alkylated, and the carbonyl oxygen can participate in hydrogen bonding, which is crucial for its role in binding to biological targets.

Applications in Drug Discovery and Medicinal Chemistry

The 3-methylisoxazole-5-carboxamide scaffold and its isomers are considered "privileged structures" in medicinal chemistry.[16] Their presence in a molecule can confer favorable pharmacokinetic and pharmacodynamic properties.

The Leflunomide/Teriflunomide Axis

As discussed, the most prominent application is in the development of Leflunomide (Arava®) and its active metabolite Teriflunomide (Aubagio®).[10]

  • Leflunomide: An isoxazole-based prodrug used as a disease-modifying antirheumatic drug (DMARD) for treating rheumatoid and psoriatic arthritis.[12][17]

  • Teriflunomide: The active metabolite, approved for the treatment of relapsing multiple sclerosis.[9][10]

The genius of this system lies in the use of the stable, orally bioavailable isoxazole ring as a delivery vehicle for the active, open-chain drug, which itself might have poor pharmaceutical properties.

DrugScaffoldIndicationMechanism of Action
Leflunomide 5-Methylisoxazole-4-carboxamideRheumatoid ArthritisProdrug for Teriflunomide[17]
Teriflunomide α-cyano-β-hydroxy-crotonanilideMultiple SclerosisDHODH Inhibition[9][11]
A Versatile Pharmacophore and Bioisostere

The isoxazole ring is a versatile pharmacophore found in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][18][19] The 3-methylisoxazole-5-carboxamide moiety, in particular, combines several key features:

  • Hydrogen Bonding: The carboxamide group is an excellent hydrogen bond donor and acceptor.

  • Rigidity: The aromatic ring provides a rigid scaffold to orient substituents in a defined three-dimensional space for optimal target interaction.

  • Bioisosterism: The entire scaffold can act as a bioisostere for other chemical groups. For instance, the isoxazole ring can mimic a phenyl ring, while the carboxamide is a classic bioisostere for esters or other polar groups, often improving metabolic stability.[20]

Numerous studies have synthesized libraries of isoxazole-carboxamide derivatives and tested them for various biological activities, including as antitubercular agents and anticancer agents against cell lines like melanoma.[7][21]

Experimental Protocols

The following protocols provide a generalized, replicable methodology for the synthesis of the title compound.

Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid

This protocol is adapted from established procedures for 1,3-dipolar cycloaddition followed by saponification.[5]

  • Step A: Aldoxime Formation: To a stirred solution of acetaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol/water, slowly add a solution of sodium carbonate (1.2 eq) in water. Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde. Extract the resulting acetaldehyde oxime into a suitable organic solvent (e.g., dichloromethane).

  • Step B: In Situ Nitrile Oxide Generation and Cycloaddition: Cool the solution of acetaldehyde oxime to 0°C. In a separate flask, prepare a solution of methyl propiolate (1.0 eq) in the same solvent. To the oxime solution, add a solution of aqueous sodium hypochlorite (bleach, ~1.2 eq) dropwise while keeping the temperature below 5°C. Immediately after the addition is complete, add the methyl propiolate solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Step C: Workup and Purification: Quench the reaction with sodium bisulfite solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude methyl 3-methylisoxazole-5-carboxylate by column chromatography.

  • Step D: Saponification: Dissolve the purified ester (1.0 eq) in a mixture of methanol and water. Add sodium hydroxide (2.0-3.0 eq) and stir at room temperature for 18-20 hours.[5] Monitor by TLC. Upon completion, remove the methanol under reduced pressure. Dilute with water and acidify the aqueous solution to pH 2 with 1N HCl.[5] The product, 3-methylisoxazole-5-carboxylic acid, will precipitate as a white solid. Filter, wash with cold water, and dry.

Protocol 2: Synthesis of 3-Methylisoxazole-5-carboxamide

This protocol follows the acid chloride-mediated amidation route.

  • Step A: Acid Chloride Formation: To a solution of 3-methylisoxazole-5-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2-3 hours. Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Step B: Amidation: Dissolve the crude acid chloride in a dry, inert solvent (e.g., THF). Cool the solution to 0°C and bubble ammonia gas through it, or add a concentrated solution of aqueous ammonium hydroxide dropwise. Stir for 1-2 hours.

  • Step C: Workup and Purification: Quench the reaction with water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting solid can be purified by recrystallization or column chromatography to yield pure 3-methylisoxazole-5-carboxamide.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Chemical structure and conversion of Leflunomide to both isoforms of Teriflunomide. ResearchGate. [Link]

  • The recent progress of isoxazole in medicinal chemistry - PubMed. (2018). National Center for Biotechnology Information. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC. National Center for Biotechnology Information. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides | Organic Letters. ACS Publications. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. SpringerLink. [Link]

  • From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC. National Center for Biotechnology Information. [Link]

  • Ring-Opening Fluorination of Isoxazoles. ResearchGate. [Link]

  • Ring-Opening Fluorination of Isoxazoles. Organic Chemistry Portal. [Link]

  • Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. [Link]

  • Teriflunomide - Wikipedia. Wikipedia. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Ring-Opening Fluorination of Isoxazoles | Organic Letters. ACS Publications. [Link]

  • Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Taylor & Francis Online. [Link]

  • On the interactions of leflunomide and teriflunomide within receptor cavity--NMR studies and energy calculations - PubMed. National Center for Biotechnology Information. [Link]

  • Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Taylor & Francis Online. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5... - PubMed. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Note: High-Throughput Screening of 3-Methylisoxazole-5-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Rationale

The 3-methylisoxazole-5-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for amide or ester linkages while providing rigid vector orientation for substituents. Unlike its regioisomer (5-methylisoxazole-3-carboxamide), the 3-methyl-5-carboxamide orientation offers distinct hydrogen-bonding geometry critical for binding pockets in kinases , metalloproteinases (ADAMs) , and serine hydrolases (e.g., FAAH) [1, 2].

Screening libraries based on this scaffold requires specific attention to physicochemical properties. While generally stable, the isoxazole ring can be susceptible to nucleophilic attack under high pH conditions, and certain derivatives may exhibit fluorescence interference. This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to screen these libraries while mitigating common false positives.

Library Preparation & Management[1]

Solubility & Storage

Isoxazole-5-carboxamides typically exhibit good solubility in DMSO. However, to prevent compound precipitation during acoustic dispensing, strict stock management is required.

  • Solvent: 100% Anhydrous DMSO.

  • Concentration: 10 mM stock concentration is standard.

  • Solubility Limit: Most derivatives are soluble up to 50 mM; however, maintain <20 mM to avoid freeze-thaw crashing [3].

  • Storage: -80°C in Matrix™ tubes or equivalent low-binding vessels.

Acoustic Dispensing (Echo® Liquid Handling)

We utilize acoustic droplet ejection to eliminate tip-based carryover, which is critical when screening focused libraries where structural analogs may have vastly different potencies.

  • Source Plate: 384-well LDV (Low Dead Volume) or PP (Polypropylene) plates.

  • Destination: 1536-well low-volume assay plates (Black, polystyrene).

  • Transfer Volume: 2.5 nL to 20 nL (targeting 10 µM final assay concentration).

Assay Protocol: TR-FRET Enzymatic Screen

Rationale: We employ TR-FRET (e.g., HTRF® or LanthaScreen™) rather than standard fluorescence intensity. Isoxazole derivatives can occasionally fluoresce in the blue/green region. TR-FRET uses a time delay (50–100 µs) to record signal after the compound's short-lived autofluorescence has decayed, ensuring Signal-to-Noise (S/N) integrity [4].

Materials
  • Enzyme Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35 (prevents aggregation), 1 mM DTT (freshly added).

  • Tracer: Biotinylated substrate / Fluorescein-labeled substrate.

  • Detection Reagents: Europium-cryptate labeled antibody (Donor) + XL665/ULight acceptor.

Step-by-Step Workflow (1536-well format)
StepActionVolumeNotes
1 Compound Dispense 10 nLDispense library compounds (10 mM DMSO stock) via Echo.
2 Enzyme Addition 3 µLAdd Enzyme in Buffer. Centrifuge 1000 x g for 1 min.
3 Pre-Incubation -Incubate 15 min @ RT to allow compound-target binding.
4 Substrate Addition 2 µLAdd Substrate (at

concentration) to initiate reaction.
5 Reaction -Incubate 60 min @ RT (kinetically optimized).
6 Detection Mix 5 µLAdd EDTA (to stop reaction) + TR-FRET detection reagents.
7 Equilibration -Incubate 60 min (protect from light).
8 Read -Read on PHERAstar® or EnVision® (Ex: 337nm, Em: 665nm/620nm).

Visualizing the HTS Workflow

The following diagram illustrates the logical flow from library source to hit identification, highlighting the critical QC checkpoints.

HTS_Workflow Library 3-Methylisoxazole Library (DMSO) Echo Acoustic Dispensing (2.5 - 20 nL) Library->Echo Source AssayPlate 1536-Well Assay Plate Echo->AssayPlate Transfer Incubation Reaction Incubation AssayPlate->Incubation Reagents Enzyme & Substrate Addition Reagents->AssayPlate Dispense Detection TR-FRET Reader Incubation->Detection Stop & Read Analysis Data Analysis (Z-Prime & Hit Sel.) Detection->Analysis RFU Ratio

Figure 1: End-to-end HTS workflow utilizing acoustic dispensing and TR-FRET detection to minimize compound interference.

Data Analysis & Hit Triage

Quality Control Metrics

Before identifying hits, the assay plate must pass statistical validation.

  • Z-Factor (Z'): Must be > 0.5.

    
    
    (Where 
    
    
    
    = positive control/max inhibition,
    
    
    = negative control/DMSO).
  • CV (Coefficient of Variation): < 5% for controls.

Hit Selection Criteria
  • Primary Cutoff: Mean activity of DMSO controls + 3 Standard Deviations (3SD).

  • Interference Check: Calculate the ratio of Donor emission (620nm) vs. Acceptor emission (665nm). If a compound quenches the Donor signal significantly (>20% drop compared to DMSO), flag as a potential "Quencher" false positive.

Triage Logic & Orthogonal Validation

Isoxazole libraries often contain highly reactive electrophiles. A rigorous triage tree is required to filter out PAINS (Pan-Assay Interference Compounds) and aggregators.

Triage_Logic PrimaryHit Primary Hit (> Mean + 3SD) Repurchase Re-test from Fresh Stock PrimaryHit->Repurchase DoseResponse Dose Response (10-pt titration) Repurchase->DoseResponse Confirmed Discard Discard (Artifact) Repurchase->Discard Not Repro. CounterScreen Counter Screen (Unrelated Enzyme) DoseResponse->CounterScreen Valid IC50 DoseResponse->Discard Flat/Steep Curve Biophys Biophysical (SPR/MST) CounterScreen->Biophys Selective CounterScreen->Discard Promiscuous Lead Validated Lead Biophys->Lead Binding Confirmed

Figure 2: Hit Triage Decision Tree. Critical path for eliminating false positives common in heterocyclic libraries.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Library compound autofluorescence.Switch to TR-FRET (Red-shifted acceptor) or verify with label-free assay (MS/SPR).
Bell-shaped Dose Response Compound aggregation.[1]Increase detergent (0.01% to 0.05% Triton X-100 or Brij-35) in assay buffer [5].
Low Z-Prime (<0.5) Pipetting error or reagent instability.Recalibrate liquid handler; keep enzyme on ice; use freshly prepared DTT.
Ring Opening High pH sensitivity of isoxazole.Ensure assay buffer pH is < 8.5. Avoid strong nucleophiles in buffer.

References

  • PubChem. Compound Summary: 3-Methylisoxazole-5-carboxamide. National Library of Medicine.[2] Available at: [Link]

  • Vandevoorde, S. (2011). New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold. PubMed. Available at: [Link]

  • NCBI. Assay Guidance Manual: Compound Management. National Center for Advancing Translational Sciences.[2][3][4][5] Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • Sittampalam, G.S., et al. Assay Guidance Manual: HTS Assay Validation. National Center for Advancing Translational Sciences.[2][3][4][5] Available at: [Link]

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Application of 3-Methylisoxazole-5-carboxamide in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 3-Methylisoxazole-5-carboxamide in Cancer Research

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Methylisoxazole-5-carboxamide in cancer research. While direct, extensive research on this specific molecule is emerging, this guide synthesizes data from closely related isoxazole-carboxamide analogues to propose robust methodologies and outline the scientific rationale for its investigation as a potential anti-cancer agent.

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that forms the core of numerous biologically active compounds.[1][2] In oncology, isoxazole derivatives have garnered significant attention for their ability to exhibit potent anti-proliferative and cytotoxic effects across a wide range of cancer cell lines.[3][4] These compounds function through diverse mechanisms, including the induction of apoptosis, inhibition of crucial cellular enzymes like kinases and topoisomerases, and disruption of cell cycle progression.[1][4]

3-Methylisoxazole-5-carboxamide belongs to this promising class of molecules. Its structure, featuring a methyl group at the 3-position and a carboxamide moiety at the 5-position, provides a scaffold for potential interactions with key oncogenic proteins. This guide will focus on the most probable mechanisms of action based on evidence from analogous structures and provide detailed protocols for investigating its efficacy.

Postulated Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Based on extensive research into structurally similar N-phenyl-5-carboxamidyl isoxazoles, a primary hypothesized mechanism of action for 3-Methylisoxazole-5-carboxamide is the inhibition of key cell survival and proliferation pathways, particularly the JAK/STAT and PI3K/Akt signaling cascades.

Inhibition of STAT3 Phosphorylation

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that is constitutively activated in a wide variety of human cancers, including colon cancer.[5][6] Its activation, typically through phosphorylation at Tyr705 by Janus kinases (JAKs), leads to dimerization, nuclear translocation, and the transcription of genes involved in cell proliferation, survival, anti-apoptosis, and angiogenesis.

Closely related isoxazole compounds have been shown to significantly down-regulate the phosphorylation of STAT3, effectively inhibiting its activity.[5][6] This disruption blocks the downstream signaling cascade, leading to reduced cancer cell viability.

STAT3_Pathway cluster_nucleus Nucleus GF Growth Factor / Cytokine Receptor Cytokine Receptor GF->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival, Anti-Apoptosis) Nucleus->Transcription Promotes Compound 3-Methylisoxazole- 5-carboxamide Compound->JAK Potential Inhibition

Caption: Postulated inhibition of the JAK/STAT3 signaling pathway.

Modulation of the PI3K/Akt Pathway

The PI3K/Akt pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and resistance to apoptosis. Studies on isoxazole-piperazine hybrids and N-phenyl-5-carboxamidyl isoxazoles have demonstrated an ability to suppress the phosphorylation of Akt.[5][7] This action inhibits the downstream pro-survival signals, rendering cancer cells more susceptible to cell death.

Application Notes: Experimental Design and Rationale

Compound Handling and Stock Preparation
  • Solubility: 3-Methylisoxazole-5-carboxamide is predicted to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. It is crucial to first perform a solubility test.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: For cell-based assays, dilute the DMSO stock in a complete cell culture medium to the final desired concentrations. Causality: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups (including vehicle control) and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Selection of Cancer Models
  • Colon Cancer Cell Lines: Based on the potent activity of a related compound against mouse colon tumor cells, cell lines such as CT-26 (murine colon carcinoma) and human lines like HCT-116 or HT-29 are highly relevant starting points.[5][6]

  • Liver and Breast Cancer Cell Lines: Other isoxazole derivatives have shown efficacy in liver (Huh7) and breast (MCF-7) cancer cells, making these valid models to explore the breadth of activity.[7]

  • Panel Screening: For a comprehensive profile, screening against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) is recommended to identify sensitive and resistant cancer types.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment via MTS Assay

This protocol determines the concentration of 3-Methylisoxazole-5-carboxamide required to inhibit the metabolic activity of cancer cells, providing an IC50 (half-maximal inhibitory concentration) value.

MTS_Workflow start Start seed Seed cells in 96-well plate (e.g., 5,000 cells/well) start->seed incubate1 Incubate 24h for cell adherence seed->incubate1 treat Treat with serial dilutions of compound (Vehicle, 0.1-100 µM) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate 1-4h at 37°C add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Standard workflow for an MTS-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Allow cells to adhere for 18-24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare 2x concentrated serial dilutions of 3-Methylisoxazole-5-carboxamide in a complete medium from your DMSO stock. Include a "vehicle only" control containing the same final DMSO concentration as the highest compound dose.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control. Typically, treatments are performed in triplicate.

  • Incubation: Return the plate to the incubator for a defined period, usually 48 or 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. Trustworthiness Check: Monitor the color change; the wells with viable cells will turn brown/purple.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results using non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT3 and Akt Phosphorylation

This protocol directly assesses whether the compound inhibits the activation of the STAT3 and Akt pathways.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., CT-26 or HCT-116) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with 3-Methylisoxazole-5-carboxamide at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of target proteins like p-STAT3 and p-Akt.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • Phospho-STAT3 (Tyr705)

    • Total STAT3

    • Phospho-Akt (Ser473)

    • Total Akt

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 3: Assessment of Cell Death by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells, clarifying the mechanism of cell death induced by the compound. This is important as a related compound was found to induce necrosis, not apoptosis.[5][6]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x the IC50 value for 24-48 hours. Include vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (or dead cells with compromised membranes)

Data Presentation and Interpretation

Quantitative data from the above protocols should be summarized for clarity.

Table 1: Example Cytotoxicity Data for 3-Methylisoxazole-5-carboxamide

Cell Line IC50 (µM) after 72h Exposure
CT-26 (Colon) Hypothetical Value
HCT-116 (Colon) Hypothetical Value
Huh7 (Liver) Hypothetical Value

| MCF-7 (Breast) | Hypothetical Value |

A successful outcome would show a dose-dependent decrease in cell viability and a corresponding dose-dependent reduction in the p-STAT3/STAT3 and p-Akt/Akt ratios on the Western blot, validating the hypothesized mechanism of action.

References

  • Çalışkan, B., Sinoplu, E., İbiş, K., Akhan Güzelcan, E., Çetin Atalay, R., & Banoğlu, E. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1352–1361. [Link]

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology, 20(1), 299. [Link]

  • Reddy, M. V. R., Akula, S. M., Cosenza, S. C., & Reddy, E. P. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. American Journal of Biomedical Sciences, 4(1), 14-26. [Link]

  • Prakash, O., Kumar, R., & Kumar, S. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Reddy, M. V. R., Akula, S. M., Cosenza, S. C., & Reddy, E. P. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed. [Link]

Sources

Application Note: Utilizing 3-Aryl-Isoxazole-Carboxamide Derivatives for the Development of Direct HIF-2α Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting HIF-2α

Hypoxia-inducible factors (HIFs) are master transcriptional regulators that orchestrate cellular responses to low oxygen levels (hypoxia).[1][2] The HIF complex is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).[3] Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-α subunit.[3][4] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and target HIF-α for proteasomal degradation, keeping its levels low.[3][5] In hypoxia, the lack of oxygen as a co-substrate inhibits PHD activity, leading to HIF-α stabilization, nuclear translocation, and dimerization with ARNT. This active complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving their expression.[3][6]

While structurally similar, HIF-1α and HIF-2α have distinct, non-redundant roles. HIF-1α typically mediates the acute response to hypoxia, whereas HIF-2α is associated with more prolonged or chronic hypoxic responses.[3][5] Critically, HIF-2α is a key regulator of erythropoietin (EPO) production, angiogenesis, and iron metabolism, making it a pivotal therapeutic target.[6][7] Activation of HIF-2α is a promising strategy for treating conditions like renal anemia.[8] While several PHD inhibitors that indirectly activate HIFs are clinically available, the development of direct HIF-2α agonists offers a novel and potentially more specific therapeutic approach.[9]

Recent breakthroughs have identified a novel class of small molecules based on a 3-aryl-5-methyl-isoxazole-4-carboxamide scaffold that function as direct HIF-2α agonists.[7] This guide provides a comprehensive overview of the underlying science and detailed protocols for researchers aiming to discover, characterize, and develop such compounds.

The HIF-2α Signaling Pathway: A Detailed Overview

Understanding the precise regulation of HIF-2α is fundamental to developing targeted therapeutics. The pathway diagram below illustrates the key events governing HIF-2α activity under both normoxic and hypoxic conditions.

HIF_Pathway cluster_normoxia Normoxia (Sufficient O2) cluster_hypoxia Hypoxia (Low O2) / Agonist Action HIF2a_normoxia HIF-2α HIF2a_OH Hydroxylated HIF-2α HIF2a_normoxia->HIF2a_OH Hydroxylation HIF2a_hypoxia HIF-2α (Stabilized) HIF2a_normoxia->HIF2a_hypoxia Stabilization (PHD Inactivity) PHD PHD Enzymes O2 O2 O2->PHD Cofactor KG 2-OG KG->PHD Cofactor VHL VHL E3 Ligase HIF2a_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation Dimer HIF-2α / ARNT Heterodimer HIF2a_hypoxia->Dimer ARNT ARNT (HIF-1β) ARNT->Dimer Agonist Isoxazole Agonist Agonist->Dimer Allosteric Enhancement Nucleus Nucleus Dimer->Nucleus HRE HRE in DNA Nucleus->HRE Binds Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Transcription PHD_inactive PHD Inactive O2_low Low O2 O2_low->PHD_inactive

Caption: The HIF-2α signaling pathway under normoxic vs. hypoxic conditions.

Mechanism of Action: Allosteric Enhancement of Dimerization

Unlike PHD inhibitors, which cause a general accumulation of all HIF-α isoforms, the 3-aryl-isoxazole-carboxamide derivatives act through a distinct and direct mechanism. Molecular dynamics simulations and biochemical evidence suggest that these compounds bind to a pocket in the HIF-2α PAS-B domain.[7][8] This binding event is proposed to allosterically enhance the heterodimerization of HIF-2α with its partner, ARNT.[7][8] By stabilizing the active transcriptional complex, these agonists promote the expression of HIF-2 target genes even under conditions where HIF-2α protein levels might not be maximally elevated. This offers a refined method for modulating the pathway, with potential for greater specificity compared to upstream inhibition of degradation.

Experimental Protocols for Agonist Characterization

A robust screening cascade is essential for identifying and validating novel HIF-2α agonists. The following workflow outlines a logical progression from initial biochemical validation to functional cellular assays.

Workflow cluster_workflow HIF-2α Agonist Discovery Workflow start Compound Library (Isoxazole Derivatives) tsa Protocol 3.1 Biochemical Screen: Thermal Shift Assay (TSA) start->tsa hits Primary Hits (Direct Binders) tsa->hits Identify compounds that increase protein Tm luciferase Protocol 3.2 Cell-Based Screen: HRE-Luciferase Reporter Assay hits->luciferase confirmed_hits Confirmed Hits (Functional Agonists) luciferase->confirmed_hits Identify compounds that induce reporter activity (EC50) qpcr Protocol 3.3 Secondary Assay: Target Gene Expression (qPCR) confirmed_hits->qpcr lead_compounds Lead Compounds qpcr->lead_compounds Confirm upregulation of endogenous genes (EPO, VEGF) invivo In Vivo Models (e.g., Renal Anemia) lead_compounds->invivo

Caption: A typical experimental workflow for identifying and validating HIF-2α agonists.

Protocol 3.1: Biochemical Confirmation of HIF-2α/ARNT Binding (Thermal Shift Assay)
  • Principle: This assay measures the thermal stability of the HIF-2α/ARNT protein complex. The binding of a small molecule ligand, such as an agonist, stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change (ΔTm) provides direct evidence of compound binding.[4]

  • Materials:

    • Purified recombinant human HIF-2α (PAS-B domain) and ARNT (PAS-B domain) proteins.

    • SYPRO Orange dye (5000x stock in DMSO).

    • Assay Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.5.

    • Test compounds (e.g., 3-aryl-isoxazole-carboxamide derivatives) dissolved in 100% DMSO.

    • Quantitative PCR (qPCR) instrument capable of performing a melt curve analysis.

    • 384-well PCR plates.

  • Methodology:

    • Prepare Protein Mix: Dilute the HIF-2α and ARNT proteins to a final concentration of 2 µM each in the Assay Buffer.

    • Prepare Dye Mix: Dilute the SYPRO Orange dye stock to a 50x working concentration in Assay Buffer.

    • Assemble Reaction: In each well of a 384-well plate, add the components in the following order:

      • 10 µL of the Protein Mix (final protein concentration will be 1 µM).

      • 0.2 µL of test compound (from a 1 mM stock for a final concentration of 10 µM; final DMSO concentration should be ≤1%). Include DMSO-only wells as a negative control.

      • 10 µL of the 50x SYPRO Orange Dye Mix.

    • Seal and Centrifuge: Seal the plate securely and centrifuge briefly (e.g., 1000 rpm for 1 minute) to collect the contents at the bottom of the wells.

    • Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve program:

      • Start temperature: 25°C.

      • End temperature: 95°C.

      • Ramp rate: 0.05°C/second.

      • Acquire fluorescence data at each interval.

    • Data Analysis: The instrument software will generate a melt curve (fluorescence vs. temperature). The Tm is the temperature at the midpoint of the transition, often calculated from the peak of the first derivative of the curve. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A positive ΔTm indicates stabilization and binding.

  • Expert Insight: A ΔTm > 1°C is generally considered a significant shift and indicates a strong interaction. This assay is an excellent primary screen as it is high-throughput and directly confirms physical binding, filtering out compounds that may act through indirect mechanisms.

Protocol 3.2: Cell-Based HIF-2α Transcriptional Activation Assay (HRE-Luciferase Reporter)
  • Principle: This assay quantifies the functional activity of HIF-2α agonists. It utilizes a cell line, often the VHL-deficient 786-O clear cell renal carcinoma line, that is stably transfected with a reporter plasmid.[4][10] This plasmid contains a luciferase gene under the control of a promoter with multiple HREs. An active HIF-2α/ARNT complex will bind to these HREs and drive luciferase expression, which can be measured as a luminescent signal.

  • Materials:

    • 786-O cell line stably expressing an HRE-luciferase reporter (e.g., 786-O-HRE-Luc).

    • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Test compounds dissolved in DMSO.

    • White, opaque 96-well cell culture plates.

    • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

    • Luminometer plate reader.

  • Methodology:

    • Cell Seeding: Seed the 786-O-HRE-Luc cells into a 96-well white plate at a density of 20,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or DMSO vehicle control).

    • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

    • Luciferase Measurement:

      • Equilibrate the plate and the luciferase reagent to room temperature.

      • Add the luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium, e.g., 100 µL).

      • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

      • Measure the luminescence using a plate reader.

    • Data Analysis: Normalize the relative light unit (RLU) data by setting the DMSO control as 0% activation and a known potent agonist or a positive control as 100% activation. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

  • Trustworthiness Check: Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo® or MTT) to ensure that the observed changes in luciferase activity are not due to compound toxicity. A good agonist should have a potent EC50 with minimal impact on cell viability at active concentrations.[11]

Protocol 3.3: Measuring Endogenous HIF-2α Target Gene Expression (RT-qPCR)
  • Principle: To confirm that the agonist activity observed in the reporter assay translates to the regulation of native, endogenous genes, we use reverse transcription-quantitative PCR (RT-qPCR). This measures the mRNA levels of known HIF-2α target genes, such as Erythropoietin (EPO), Vascular Endothelial Growth Factor (VEGF), and Carbonic Anhydrase 9 (CA9).[9][12]

  • Materials:

    • Hep3B (human hepatoma) or a relevant cell line that expresses HIF-2α and target genes.

    • Cell culture medium and reagents.

    • 6-well plates.

    • Test compounds.

    • RNA extraction kit (e.g., RNeasy Mini Kit).

    • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit).

    • qPCR master mix (e.g., SYBR Green-based).

    • Primers for target genes (EPO, VEGF, CA9) and a housekeeping gene (ACTB, GAPDH).

    • qPCR instrument.

  • Methodology:

    • Cell Treatment: Seed Hep3B cells in 6-well plates and grow to ~80% confluency. Treat the cells with the test compound at its EC50 and 10x EC50 concentrations (and a DMSO control) for 24 hours.

    • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's protocol. Quantify the RNA and assess its purity (A260/A280 ratio).

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a synthesis kit.

    • qPCR:

      • Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

      • Run the qPCR program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis:

      • Determine the cycle threshold (Ct) for each gene.

      • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

      • Calculate the fold change in gene expression relative to the DMSO control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in a table for clear comparison of compound potency and efficacy.

Compound IDScaffold ModificationTSA ΔTm (°C)HRE-Luc EC50 (µM)[7]HRE-Luc Emax (%)EPO mRNA Fold Change (at 10 µM)
v19 Phenyl (Parent)+1.215.31004.5
12g 4-Fluorophenyl+1.82.2913512.1
14d 3-Chlorophenyl+2.11.7814215.8
Control HIF-2α Antagonist-3.5> 50 (Inactive)N/A0.8

This table contains illustrative data based on published findings for similar compounds.

Advanced Application: Synergy with PHD Inhibitors

A compelling therapeutic strategy is the combination of a direct HIF-2α agonist with a PHD inhibitor (e.g., Daprodustat, Roxadustat).[9] The PHD inhibitor increases the overall cellular pool of HIF-2α protein, providing more substrate for the agonist to act upon. This combination can lead to a synergistic increase in the expression of target genes like EPO.[8][9]

  • Experimental Design: To test for synergy, treat cells (e.g., Hep3B) with a fixed, sub-maximal concentration of a PHD inhibitor for 8 hours to allow HIF-2α to accumulate.[4] Then, add the HIF-2α agonist in a dose-response manner and incubate for another 24 hours. Measure EPO mRNA levels by qPCR or secreted EPO protein by ELISA. A synergistic effect is observed if the combined effect is significantly greater than the additive effect of each agent alone.[9]

Conclusion

The 3-aryl-isoxazole-carboxamide scaffold represents a significant advancement in the field of HIF-2α modulation. The protocols outlined in this guide provide a robust framework for researchers to identify, validate, and optimize novel, direct-acting HIF-2α agonists. By progressing from direct biochemical binding assays to functional cell-based reporter and endogenous gene expression analyses, drug development professionals can confidently advance lead compounds with a well-characterized mechanism of action, paving the way for new therapies in renal anemia and beyond.

References

  • Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy. National Center for Biotechnology Information. [Link]

  • Hypoxia-Inducible Factor 2α: at the Interface between Oxygen Sensing Systems in Physiology and Pathology. Physiology.org. [Link]

  • Hypoxia Inducible Factor 2α Signaling in the Skeletal System. Oxford Academic. [Link]

  • Divergent Roles of HIF-1α and HIF-2α in Embryonic Development and Early Pregnancy. MDPI. [Link]

  • Hypoxia-inducing factor-mediated signaling pathways. HIF-1α, HIF-2α,... ResearchGate. [Link]

  • Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. PubMed. [Link]

  • Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia. PubMed. [Link]

  • What are the new molecules for HIF-2α inhibitors?. Patsnap Synapse. [Link]

  • Structure-Based Optimization of HIF-2α Agonists That Synergistically Enhance Erythropoietin Production with PHD Inhibitors. ACS Publications. [Link]

  • Development of a Cell-Based Reporter Assay for Screening of Inhibitors of Hypoxia-Inducible Factor 2-Induced Gene Expression. ResearchGate. [Link]

  • Bidirectional Modulation of HIF-2 Activity through Chemical Ligands. National Center for Biotechnology Information. [Link]

  • Therapeutic targeting of HIF-2α signalling. In general, under... ResearchGate. [Link]

  • Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor. National Center for Biotechnology Information. [Link]

  • Pharmacokinetic study of a new 4,5-dihydroisoxazole-5-carboxamide derivative in rats. Plekhanov Russian University of Economics. [Link]

  • Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors. National Center for Biotechnology Information. [Link]

  • Inhibition of HIF-2a by belzutifan. (A and B) Disruption of HIF-2a-ARNT... ResearchGate. [Link]

  • Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition for Synergistic Treatment of Renal Anemia. ACS Publications. [Link]

  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. PubMed. [Link]

  • Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate... ACS Publications. [Link]

  • HIF-2α inhibitors in clear cell renal cell carcinoma: a clinical pharmacy perspective on lipid metabolism, therapeutic management, and resistance strategies. National Center for Biotechnology Information. [Link]

  • Targeting Renal Cell Carcinoma with a HIF-2 antagonist. National Center for Biotechnology Information. [Link]

  • Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma. MDPI. [Link]

  • Hypoxia-Inducible Factor-2α as a Novel Target in Renal Cell Carcinoma. Journal of Kidney Cancer and VHL. [Link]

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Center for Biotechnology Information. [Link]

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Application Note: A Comprehensive Guide to Amide Coupling with 3-Methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of drug molecules. 3-Methylisoxazole-5-carboxylic acid, in particular, serves as a crucial building block for the synthesis of a diverse array of bioactive compounds. The formation of a stable amide bond is one of the most frequently employed reactions in drug discovery, and a robust and well-understood protocol for the coupling of 3-Methylisoxazole-5-carboxylic acid with various amines is therefore of paramount importance.[1][2] This application note provides a detailed experimental protocol for this critical transformation, offering insights into the underlying mechanisms, practical considerations for reaction setup and optimization, and troubleshooting strategies.

Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[3][4] This is typically achieved through the use of coupling reagents. Over the years, a variety of reagents and protocols have been developed for the activation of carboxylic acids and subsequent coupling with amines.[3][5]

This guide will focus on two of the most reliable and widely used coupling systems:

  • Carbodiimide-based reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).

  • Uronium/Aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and low rates of racemization.[6][7][8]

The choice of coupling reagent and conditions can significantly impact the yield and purity of the desired amide, particularly when dealing with heteroaromatic carboxylic acids like 3-Methylisoxazole-5-carboxylic acid, which can present unique challenges due to their electronic properties.

Mechanistic Insights

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing amide coupling reactions.

EDC/HOBt Coupling Mechanism

The reaction begins with the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which can complicate purification. The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form an active HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the formation of the desired amide with minimal byproduct formation.[5][9][10]

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling cluster_side_reaction Side Reaction RCOOH 3-Methylisoxazole- 5-carboxylic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea Byproduct O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine Amine (R'-NH2)

Caption: EDC/HOBt Amide Coupling Mechanism.

HATU Coupling Mechanism

HATU is a third-generation coupling reagent that offers high efficiency and rapid reaction times.[6] The mechanism involves the reaction of the carboxylate anion (formed by deprotonation with a non-nucleophilic base like N,N-diisopropylethylamine, DIPEA) with HATU to generate an OAt-active ester.[7][11] This active ester is highly reactive towards the amine, and the reaction is thought to be accelerated by a neighboring group effect from the pyridine nitrogen atom of the HOAt leaving group.[7] This effect stabilizes the transition state, leading to faster and cleaner reactions.[7]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH 3-Methylisoxazole- 5-carboxylic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_ester OAt Active Ester Carboxylate->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + Amine Amine Amine (R'-NH2)

Caption: HATU Amide Coupling Mechanism.

Experimental Protocols

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.[12] Peptide coupling reagents can be sensitizers and should be handled with care in a well-ventilated fume hood.[13][14][15]

Materials and Reagents
ReagentPuritySupplierNotes
3-Methylisoxazole-5-carboxylic acid>95%VariousEnsure the starting material is dry.[16][17][18]
Amine (substrate)>98%VariousEnsure the amine is free of moisture.
EDC hydrochloride>98%Sigma-Aldrich, etc.Store under inert atmosphere.
HOBt monohydrate>97%Sigma-Aldrich, etc.Anhydrous HOBt is explosive; use the monohydrate.[19]
HATU>98%Sigma-Aldrich, etc.Store under inert atmosphere.
N,N-Diisopropylethylamine (DIPEA)>99%Sigma-Aldrich, etc.Use a freshly opened bottle or redistill before use.
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich, etc.Use a dry, aprotic solvent.
Dichloromethane (DCM)AnhydrousSigma-Aldrich, etc.Can also be used as a solvent.
Ethyl acetate (EtOAc)Reagent GradeVariousFor workup and chromatography.
Saturated aqueous NaHCO₃ solution--For workup.
1 M aqueous HCl solution--For workup.
Brine (saturated aqueous NaCl solution)--For workup.
Anhydrous MgSO₄ or Na₂SO₄--For drying the organic layer.
Protocol 1: EDC/HOBt Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Methylisoxazole-5-carboxylic acid (1.0 eq).

  • Add the amine (1.0-1.2 eq) to the flask.

  • Dissolve the starting materials in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add HOBt (1.1 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[20]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Coupling

This protocol is particularly useful for sterically hindered amines or when faster reaction times are desired.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Methylisoxazole-5-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes.

  • Add HATU (1.1 eq) to the mixture and stir for another 10-15 minutes to pre-activate the acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[20]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- For EDC/HOBt, ensure the reagents are fresh and dry. Consider switching to HATU for more efficient activation.[21]- For electron-deficient amines, a stronger coupling reagent like HATU may be necessary.[5][22][23][24] Increasing the reaction temperature or time may also help.- For sterically hindered substrates, HATU is generally the preferred reagent.[22][23][24]
Presence of N-acylurea Byproduct - Rearrangement of the O-acylisourea intermediate in EDC couplings.- Ensure an adequate amount of HOBt is used (at least 1.1 equivalents).- Perform the reaction at a lower temperature (0 °C to room temperature).
Difficult Purification - Byproducts from the coupling reagents (e.g., tetramethylurea from HATU, EDC-urea).- The aqueous workup is crucial for removing the majority of these byproducts.[20][21][25][26]- Ensure thorough washing with acidic and basic solutions to remove unreacted starting materials and byproducts.[20][21]- Optimize chromatography conditions for better separation.
Racemization (for chiral amines) - Over-activation of the carboxylic acid or prolonged reaction times at elevated temperatures.- Use HATU, which is known to minimize racemization.[6][8]- Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Minimize the reaction time.

Conclusion

The successful amide coupling of 3-Methylisoxazole-5-carboxylic acid is a critical step in the synthesis of many potential drug candidates. By understanding the underlying mechanisms of common coupling reagents and following well-defined protocols, researchers can reliably and efficiently synthesize a wide range of amide derivatives. The choice between EDC/HOBt and HATU will depend on the specific amine substrate, with HATU being the more robust option for challenging couplings. Careful execution of the reaction and purification steps will ensure the isolation of the desired product in high yield and purity.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ACS Webinars. Bonding with Caution: Understanding the Hazards of Peptide Couplers. [Link]

  • ACS Publications. Bonding with Caution: Understanding the Hazards of Peptide Couplers. [Link]

  • ResearchGate. Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. Optimized reaction conditions for the amide formation step. [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Biofilm Inhibitor Synthesis. Amide Workup. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - Common Conditions. [Link]

  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. [Link]

  • PMC. (2022, May 9). An Evaluation of the Occupational Health Hazards of Peptide Couplers. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Peptide Synthesis – Safety Topics. [Link]

  • NIH. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • RSC Publishing. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • PubChem. 3-Methyl-5-isoxazolecarboxylic acid. [Link]

  • Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

Sources

Application Note: In Vitro Cytotoxicity Profiling of 3-Methylisoxazole-5-carboxamide

[1]

Executive Summary & Scientific Context

The isoxazole-carboxamide moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in various anti-inflammatory (e.g., leflunomide metabolites), antimicrobial, and anticancer agents.[1] 3-Methylisoxazole-5-carboxamide (and its regioisomers) often functions as a critical "lead fragment" or linker, providing hydrogen bond donor/acceptor motifs essential for kinase binding or tubulin interaction.[2][1]

This application note provides a rigorous, self-validating framework for evaluating the cytotoxicity of 3-Methylisoxazole-5-carboxamide. Unlike generic protocols, this guide addresses the specific physicochemical challenges of isoxazole fragments—namely, their aqueous solubility limits and the necessity of distinguishing between cytostatic (growth arrest) and cytotoxic (cell killing) effects, which is crucial for determining their therapeutic potential.[1]

Key Mechanistic Considerations
  • Pharmacophore Stability: The carboxamide group is generally stable but can be susceptible to enzymatic hydrolysis in liver-derived cell lines (e.g., HepG2).[1]

  • Solubility: The aromatic isoxazole ring imparts lipophilicity, often requiring DMSO concentrations that must be carefully controlled to avoid solvent-induced toxicity.

  • Mode of Action: Isoxazole derivatives frequently target microtubule polymerization or specific kinases; therefore, time-dependent assays (24h vs. 72h) are required to capture cell-cycle specific effects.[2][1]

Pre-Analytical Phase: Compound Handling & Quality Control[2]

Before cell exposure, the integrity of the Test Item (3-Methylisoxazole-5-carboxamide) must be verified.[2]

Solubility & Stock Preparation

Challenge: Isoxazole derivatives may precipitate upon dilution into aqueous media.[2] Protocol:

  • Primary Stock: Dissolve the solid compound in 100% DMSO to a concentration of 100 mM . Vortex for 60 seconds.[2]

    • QC Step: Visually inspect for clarity.[2] If turbid, sonicate at 37°C for 5 minutes.

  • Working Stock: Dilute the Primary Stock 1:100 in culture medium (e.g., DMEM + 10% FBS) to achieve a 1 mM intermediate solution.[1]

    • Critical Check: Observe for "crashing out" (crystal formation) under a 10x microscope.[2] If precipitation occurs, reduce Primary Stock concentration to 50 mM.[1]

Vehicle Control Validation

To ensure data integrity, the final DMSO concentration on cells must not exceed 0.5% (v/v) (0.1% is optimal).[1]

  • Calculation: For a top test concentration of 100 µM, dilute the 100 mM stock 1:1000. This yields 0.1% DMSO.[2]

  • Control: A "Vehicle Control" (cells + media + 0.1% DMSO) is mandatory to normalize data.[2][1]

Experimental Workflow Visualization

The following diagram outlines the dual-assay approach (Metabolic vs. Membrane Integrity) required for a complete toxicity profile.

CytotoxicityWorkflowCompound3-Methylisoxazole-5-carboxamide(Solid)Stock100 mM DMSO StockCompound->StockQCSolubility Check(Microscopy)Stock->QCTreatmentCompound Treatment(0.1 - 100 µM, 72h)QC->TreatmentPassSeedingCell Seeding(96-well, 3-5k cells/well)Seeding->TreatmentAfter 24h attachmentAssayChoiceAssay SelectionTreatment->AssayChoiceMTTMTT/MTS Assay(Metabolic Activity)AssayChoice->MTTPrimary ScreenLDHLDH Release Assay(Membrane Integrity)AssayChoice->LDHConfirmationReadout1Absorbance (570 nm)MTT->Readout1Readout2Absorbance (490 nm)LDH->Readout2AnalysisData Analysis(IC50 & Selectivity Index)Readout1->AnalysisReadout2->Analysis

Figure 1: Integrated workflow for cytotoxicity profiling, ensuring solubility validation precedes biological testing.

Core Protocol A: Metabolic Activity (MTS/MTT)

Purpose: To determine the

1314Standard:ISO 10993-5
Materials
  • Cell Lines:

    • Target: HepG2 (Liver), HeLa (Cervical), or MCF-7 (Breast).[1]

    • Safety Control: HDFa (Human Dermal Fibroblasts) or HEK293.[2]

  • Reagent: MTS Reagent (preferred over MTT due to solubility of the formazan product, eliminating the solubilization step).

Step-by-Step Procedure
  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates.

    • Edge Effect Mitigation: Fill outer wells with PBS, not cells, to prevent evaporation artifacts.[1]

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound in serial dilutions (e.g., 100, 33, 11, 3.7, 1.2, 0.4, 0.13, 0 µM).

    • Replicates: Minimum ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       (technical replicates).[2][5]
      
  • Incubation: Incubate for 72 hours . (Isoxazoles often act on cell cycle; 24h is insufficient).[2][1]

  • Development: Add 20 µL MTS reagent per well. Incubate 1–4 hours until color develops.

  • Measurement: Read absorbance at 490 nm .

Data Validation (Self-Check)
  • Z-Factor: Calculate the Z-factor using the Positive Control (e.g., Doxorubicin) and Vehicle Control.[1] A value > 0.5 confirms the assay is robust.

  • Linearity: Ensure the Vehicle Control OD is between 0.8 and 2.0. If >2.5, the initial seeding density was too high.

Core Protocol B: Membrane Integrity (LDH Release)

Purpose: To distinguish between cytostasis (cells stopped growing but are intact) and necrosis (membrane rupture).[1] Relevance: 3-Methylisoxazole-5-carboxamide derivatives may induce apoptosis; LDH release confirms late-stage toxicity.[2]

Procedure
  • Supernatant Collection: After the 72h incubation (from Protocol A), transfer 50 µL of supernatant to a new clear-bottom plate.

  • Reaction: Add 50 µL of LDH Reaction Mix. Incubate for 30 minutes at room temperature in the dark.

  • Stop: Add Stop Solution (if applicable).

  • Readout: Measure absorbance at 490 nm .

Interpretation
  • High MTS + Low LDH: Cytostatic (Growth Arrest).[2][1]

  • Low MTS + High LDH: Cytotoxic (Necrosis/Late Apoptosis).[2][1]

  • High MTS + High LDH: Artifact (Possible compound interference or color quenching).[2][1]

Data Presentation & Analysis

Quantitative Summary

Organize your results in the following format for reporting:

ParameterFormula / DefinitionAcceptance Criteria

Concentration at 50% inhibition (Non-linear regression, 4-parameter logistic).


Cytotoxic Concentration 50% (on Fibroblasts/Normal cells).[1]N/A
Selectivity Index (SI)


(Promising)
% Viability

CV < 15%
Decision Matrix Visualization

DecisionTreeStartResult AnalysisSI_CheckSelectivity Index (SI) > 2?Start->SI_CheckPotencyIC50 < 10 µM?SI_Check->PotencyYesToxicGeneral Toxin(Discard or Modify)SI_Check->ToxicNo (Toxic to normal cells)LeadPromising Lead(Proceed to Mechanism)Potency->LeadYesWeakWeak Binder(Optimize Structure)Potency->WeakNo

Figure 2: Decision matrix for progressing 3-Methylisoxazole-5-carboxamide derivatives.

Troubleshooting & Expert Tips

  • Compound Precipitation: If OD values spike unexpectedly at high concentrations, the compound has precipitated and crystals are scattering light. Solution: Wash cells with PBS before adding MTS reagent.[2]

  • Color Interference: Isoxazoles are generally colorless, but if the derivative is colored, use a "Compound Only" blank (media + compound, no cells) and subtract this value.[1]

  • Regioisomerism: Ensure you are testing 3-methylisoxazole-5-carboxamide and not 5-methylisoxazole-3-carboxamide . While chemically similar, their binding affinities to target proteins (e.g., tubulin) can differ by orders of magnitude [2].[1]

References

  • International Organization for Standardization. (2009).[2][6] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[2] Link

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 76947, 5-Methylisoxazole-3-carboxylic acid (Isomer Reference). Retrieved from [Link]

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Hawash, M., et al. (2023).[1][7][8] Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery. Link[1]

Use of 3-Methylisoxazole-5-carboxamide in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-Methylisoxazole-5-carboxamide Motifs in Solid-Phase Synthesis

Executive Summary

The 3-methylisoxazole-5-carboxamide moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for amides and esters in kinase inhibitors, protease inhibitors, and anti-inflammatory agents (e.g., Leflunomide analogs). Its incorporation into solid-phase synthesis (SPS) libraries requires specific strategic planning due to the unique electronic properties of the isoxazole ring.

This guide details the three primary methodologies for utilizing this motif in SPS:

  • Direct Acylation (Capping): Using the carboxylic acid precursor to functionalize resin-bound amines.

  • De Novo Construction: Generating the ring on-bead via [3+2] cycloaddition.

  • N-Arylation: Using the primary amide as a nucleophile in cross-coupling reactions.

Part 1: Critical Chemical Insights (Expertise & Logic)

Structural Stability & Base Sensitivity
  • The 3-Methyl Stabilization Effect: Unlike 3-unsubstituted isoxazoles, which are prone to rapid ring-opening (forming cyanoketones) under basic conditions (e.g., 20% piperidine used in Fmoc deprotection), the 3-methyl substituent provides steric and electronic stabilization. This allows 3-methylisoxazole-5-carboxamide derivatives to survive standard Fmoc SPPS cycles, whereas their 3-unsubstituted counterparts often degrade.

  • Acid Stability: The isoxazole ring is highly stable to trifluoroacetic acid (TFA) cleavage cocktails (95% TFA), making it compatible with Rink Amide, Wang, and Chlorotrityl linkers.

Retrosynthetic Logic on Solid Phase

When designing a library containing this motif, the choice of reagent depends on the attachment point:

  • Target: Amide linked to the resin (Resin-NH-CO-Isoxazole).

    • Reagent:3-Methylisoxazole-5-carboxylic acid .

  • Target: Nitrogen linked to an aryl core (Resin-Ar-NH-CO-Isoxazole).

    • Reagent:3-Methylisoxazole-5-carboxamide (via Cu-coupling) OR 3-Methylisoxazole-5-carboxylic acid (via amide coupling to Resin-Ar-NH2).

Part 2: Experimental Protocols

Protocol A: The "Capping" Strategy (Standard Acylation)

Use Case: Terminating a peptide or heterocyclic chain with the isoxazole moiety. Mechanism: Amide bond formation between resin-bound amine and isoxazole carboxylic acid.

Materials:

  • Resin: Rink Amide or Wang resin (0.5 mmol/g loading).

  • Reagent: 3-Methylisoxazole-5-carboxylic acid (3.0 equiv).

  • Activator: HATU (2.9 equiv) or DIC/Oxyma Pure (3.0 equiv).

  • Base: DIPEA (6.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (100 mg) in DMF for 30 min. Drain.

  • Activation: In a separate vial, dissolve 3-methylisoxazole-5-carboxylic acid (3.0 eq) and HATU (2.9 eq) in DMF (2 mL). Add DIPEA (6.0 eq). Shake for 1 minute to pre-activate (Solution turns yellow/orange).

  • Coupling: Add the activated solution to the resin. Shake at Room Temperature (RT) for 2 hours .

    • Note: Isoxazole acids are less reactive than standard amino acids due to electron withdrawal by the ring. Extended coupling time is recommended.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).

  • Validation: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Pass: No color change (indicates complete capping).

    • Fail: Blue/Purple color. Repeat step 3 with fresh reagents.

Protocol B: The "Scaffold" Strategy (On-Resin Cycloaddition)

Use Case: Creating diversity-oriented libraries where the isoxazole ring itself is the variable. Mechanism: [3+2] Dipolar Cycloaddition of a nitrile oxide to a resin-bound alkyne.

Materials:

  • Resin-Bound Alkyne: (e.g., Propiolic acid coupled to Rink Amide resin).

  • Reagent: (E)-N-hydroxyacetimidoyl chloride (Precursor to acetonitrile oxide).

  • Base: Triethylamine (TEA).

Step-by-Step Workflow:

  • Precursor Loading: Suspend Resin-Alkyne (100 mg) in DCM (3 mL).

  • Reagent Addition: Add (E)-N-hydroxyacetimidoyl chloride (5.0 equiv).

  • Cycloaddition: Add TEA (5.5 equiv) dropwise over 10 minutes.

    • Chemistry: TEA induces dehydrohalogenation, generating the Nitrile Oxide dipole in situ.

  • Incubation: Shake gently at RT for 16 hours.

  • Wash: Wash with DMF (5x) to remove TEA salts, then DCM (5x).

  • Cleavage & Analysis: Cleave a small aliquot (95% TFA) to verify the formation of the 3-methylisoxazole ring via LC-MS.

Protocol C: The "Nucleophile" Strategy (Copper-Catalyzed N-Arylation)

Use Case: Attaching the intact amide to a resin-bound aryl halide (e.g., for biaryl ether/amine libraries). Mechanism: Modified Goldberg/Cham-Lam coupling.

Materials:

  • Resin: Aryl Iodide functionalized resin.

  • Reagent: 3-Methylisoxazole-5-carboxamide (2.0 equiv).

  • Catalyst: CuI (0.5 equiv).

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) (1.0 equiv).

  • Base: K3PO4 (4.0 equiv).

  • Solvent: 1,4-Dioxane.

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, combine Resin-Ar-I, 3-Methylisoxazole-5-carboxamide, CuI, and K3PO4 in a reactor vial.

  • Solvent/Ligand: Add degassed Dioxane and DMEDA.

  • Reaction: Seal and heat to 90°C for 18–24 hours.

    • Critical Control: Do not exceed 100°C to prevent resin degradation.

  • Workup: Wash extensively with DMF containing 1% sodium diethyldithiocarbamate (to remove Copper traces), then MeOH and DCM.

Part 3: Visualization & Data

Workflow Logic Diagram

The following diagram illustrates the decision tree for selecting the correct protocol based on the desired library architecture.

Isoxazole_SPS_Workflow Start Target Library Architecture Decision Where is the Isoxazole? Start->Decision Path1 N-Terminal Cap (Resin-NH-CO-Isoxazole) Decision->Path1 Path2 Core Scaffold (Ring Construction) Decision->Path2 Path3 Side Chain / Linker (Resin-Ar-N-CO-Isoxazole) Decision->Path3 Action1 Protocol A: Standard Acylation (Using Carboxylic Acid) Path1->Action1 Action2 Protocol B: [3+2] Cycloaddition (Using Nitrile Oxide) Path2->Action2 Action3 Protocol C: Cu-Catalyzed N-Arylation (Using Carboxamide) Path3->Action3 Product1 Stable Amide Linkage Action1->Product1 Product2 Regioselective Ring Action2->Product2 Product3 N-Aryl Amide Action3->Product3

Caption: Decision matrix for incorporating 3-methylisoxazole-5-carboxamide motifs based on structural requirements.

Comparative Data: Protocol Efficiency
ParameterProtocol A (Acylation)Protocol B (Cycloaddition)Protocol C (N-Arylation)
Reaction Efficiency High (>95%)Moderate (70-85%)Moderate (60-80%)
Reagent Cost LowLowMedium (Catalyst/Ligand)
Atom Economy HighHighModerate
Resin Compatibility All (Wang, Rink, CTC)AllRink/Wang (Temp sensitive)
Key Risk Incomplete coupling (sterics)Regioisomer formation (5- vs 4-)Copper scavenging

References

  • Bachor, U. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.

  • Dadiboyena, S. & Nefzi, A. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Tetrahedron Letters, 53(15), 1951–1954.

  • BenchChem. (2025).[1] A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives.

  • Hawash, M. et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma. BMC Chemistry, 16, 47.

  • Evano, G. et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Amide Coupling Conditions for Isoxazole Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of amide coupling reactions involving isoxazole carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of forming robust amide bonds with this important heterocyclic motif. Isoxazole moieties are prevalent in a wide array of biologically active compounds and pharmaceuticals, making their efficient incorporation a critical step in many synthetic campaigns.[1]

The electron-deficient nature of the isoxazole ring can present unique challenges in amide coupling reactions, often leading to sluggish reactivity and the need for carefully optimized conditions.[2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve high-yielding, clean conversions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amide coupling of isoxazole acids, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My amide coupling reaction with an isoxazole carboxylic acid is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the amide coupling of isoxazole acids can stem from several factors, primarily related to the reduced nucleophilicity of the amine, inefficient activation of the carboxylic acid, or instability of the isoxazole ring under certain conditions.[4][5] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: The electron-withdrawing nature of the isoxazole ring can make the carboxyl group less reactive. Standard coupling conditions may not be sufficient for efficient activation.

    • Solution: Switch to a more potent coupling reagent. While carbodiimides like EDC are common, uronium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective for challenging couplings, including those with electron-deficient acids.[6] HATU reacts faster and can lead to less epimerization.[6] Phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are also excellent alternatives.[6]

  • Poor Amine Nucleophilicity: If you are coupling your isoxazole acid with an electron-deficient or sterically hindered amine, the reaction can be sluggish.[2][3]

    • Solution: In addition to using a stronger coupling reagent like HATU, consider slightly elevated reaction temperatures. A protocol involving in situ formation of acyl fluorides has been shown to be effective for coupling with electron-deficient amines at elevated temperatures.[7][8][9] Also, ensure the appropriate base is used. For weakly basic amines, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is generally preferred to triethylamine (TEA) to avoid unwanted side reactions.

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid intermediate is highly susceptible to hydrolysis if water is present in the reaction.[5][10]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Reagents should be stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[10]

  • Isoxazole Ring Instability: The N-O bond in the isoxazole ring can be sensitive to cleavage under certain conditions, such as strongly basic or reductive environments.[4]

    • Solution: Avoid using strong bases. Stick to hindered organic bases like DIPEA. If your synthesis involves steps that require reductive conditions (e.g., catalytic hydrogenation), be aware of the potential for ring cleavage.[4]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for isoxazole carboxylic acids?

While the "best" reagent is substrate-dependent, for isoxazole acids, which are electronically deactivated, a high-reactivity reagent is often necessary.

  • Top Tier Recommendation: HATU is frequently the reagent of choice for difficult couplings. It forms a highly reactive OAt-ester intermediate, which is more reactive than the OBt-esters formed by reagents like HBTU and PyBOP. The use of HATU in combination with a base like DIPEA is a robust starting point for most isoxazole acid couplings.[11]

  • Strong Alternatives: Phosphonium reagents like PyBOP and PyAOP are also highly effective.[6]

  • For Simpler Systems: For less demanding couplings (e.g., with highly nucleophilic, unhindered amines), traditional carbodiimides like EDC in the presence of an additive like HOBt or HOAt can be sufficient and more cost-effective.[2][6]

Q2: How can I minimize epimerization when coupling a chiral isoxazole amino acid?

Epimerization is a significant risk when coupling N-protected amino acids, particularly when using highly activating conditions.[12]

  • Mechanism of Epimerization: The primary pathway for epimerization is through the formation of an oxazolone intermediate, which can be deprotonated and re-protonated at the alpha-carbon with loss of stereochemical integrity.[12][13]

  • Mitigation Strategies:

    • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives trap the activated carboxylic acid as their respective esters, which are less prone to oxazolone formation and still highly reactive towards the amine. Reagents that incorporate HOAt, like HATU, are therefore highly recommended.[6]

    • Base Selection: Use a hindered, non-nucleophilic base like DIPEA. Stronger, more nucleophilic bases can promote epimerization.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) if possible.

    • Pre-activation Time: Minimize the pre-activation time (the time the carboxylic acid is mixed with the coupling reagent before adding the amine). Prolonged pre-activation can increase the risk of epimerization.[14]

Q3: What is the optimal solvent and temperature for these couplings?

  • Solvents: Aprotic polar solvents are generally the best choice.

    • N,N-Dimethylformamide (DMF) is the most common and effective solvent for amide coupling reactions due to its high polarity, which helps to dissolve most reactants and intermediates.

    • Dichloromethane (DCM) and Acetonitrile (ACN) are also good options.[2]

    • Ensure the use of anhydrous grades of these solvents.

  • Temperature:

    • Start at 0 °C when adding the coupling reagent to the carboxylic acid, especially for chiral substrates, to minimize epimerization.

    • The reaction can then be allowed to warm to room temperature .

    • For particularly challenging couplings with electron-deficient amines or sterically hindered substrates, gentle heating (40-50 °C ) may be necessary to drive the reaction to completion.[7][9] However, this should be done with caution and only after attempts at room temperature have failed, as higher temperatures can increase the risk of side reactions.

Q4: My isoxazole ring has other functional groups. How does this affect the coupling?

The substituents on the isoxazole ring can influence its reactivity.

  • Electron-donating groups on the isoxazole ring will slightly increase the pKa of the carboxylic acid, making it marginally easier to activate.

  • Electron-withdrawing groups (e.g., nitro, cyano) will further decrease the reactivity of the carboxylic acid, necessitating more potent coupling conditions.[15][16]

  • Be mindful of functional groups that may be sensitive to the reaction conditions. For example, a free hydroxyl group on the isoxazole ring could potentially react with the activated carboxylic acid. Protection of such groups may be necessary.

Data & Protocols

Table 1: Recommended Coupling Reagent Combinations for Isoxazole Acids
ScenarioCoupling ReagentAdditiveBaseSolventTemperatureNotes
Standard Coupling (Unhindered, nucleophilic amine)EDC (1.2 eq)HOBt (1.2 eq) or HOAt (1.2 eq)DIPEA (2.0 eq)DMF or DCM0 °C to RTA good, cost-effective starting point.
Challenging Coupling (Electron-deficient or hindered amine)HATU (1.1 eq)None (contains HOAt)DIPEA (2.0 eq)DMF0 °C to RTHighly recommended for difficult substrates to maximize yield.[6]
Minimizing Epimerization (Chiral α-amino isoxazole acid)HATU (1.1 eq)NoneDIPEA (2.0 eq)DMF0 °CPerform additions at 0 °C and allow to slowly warm to RT.[14]
Alternative for Challenging Couplings PyBOP (1.1 eq)None (contains HOBt)DIPEA (2.0 eq)DMF or ACN0 °C to RTA robust phosphonium-based alternative to HATU.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling of an Isoxazole Carboxylic Acid
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the isoxazole carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.1 eq) followed by DIPEA (2.0 eq).

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Activation Is Carboxylic Acid Activation Sufficient? Start->Check_Activation Check_Amine Is the Amine Sufficiently Nucleophilic? Check_Activation->Check_Amine Yes Sol_Activation Switch to a more potent coupling reagent (e.g., HATU, PyBOP). Check_Activation->Sol_Activation No Check_Conditions Are Reaction Conditions Anhydrous? Check_Amine->Check_Conditions Yes Sol_Amine Increase temperature (e.g., 40-50°C). Consider acyl fluoride protocol for very weak amines. Check_Amine->Sol_Amine No Check_Stability Is the Isoxazole Ring Stable? Check_Conditions->Check_Stability Yes Sol_Conditions Use anhydrous solvents and reagents. Run under inert atmosphere. Check_Conditions->Sol_Conditions No Sol_Stability Avoid strong bases. Use hindered bases like DIPEA. Check_Stability->Sol_Stability No

Caption: Decision tree for troubleshooting low yields.

Diagram 2: General Workflow for Amide Coupling Optimization

Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Optimization P1_1 Select Substrates (Isoxazole Acid + Amine) P1_2 Choose Standard Condition (e.g., EDC/HOBt/DIPEA in DMF) P1_1->P1_2 P1_3 Run Small-Scale Reaction at RT P1_2->P1_3 P2_1 Analyze Outcome (LC-MS, TLC) P1_3->P2_1 P2_2 Low Yield? Side Products? Epimerization? P2_1->P2_2 P3_1 Switch to HATU/DIPEA P2_2->P3_1 Low Yield/ Side Products P3_2 Adjust Temperature P2_2->P3_2 No Reaction at RT P3_3 Screen Solvents (DMF, ACN, DCM) P3_1->P3_3 Success Optimized Conditions Achieved P3_3->Success

Caption: A phased approach to optimizing amide coupling.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Karthikeyan, C., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(40), 5464-5468. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Khan, I., & Ibrar, A. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute, 30(2), 53-65. [Link]

  • University of Copenhagen. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Bentham Science. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Bentham Science Publisher. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • ResearchGate. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives | Request PDF. ResearchGate. [Link]

  • ACS Publications. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]

  • Neri, D., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 19(8), 516-522. [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Library of Medicine. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4933. [Link]

  • National Institutes of Health. (2010). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Library of Medicine. [Link]

  • National Institutes of Health. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. National Library of Medicine. [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Thieme. (2010). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. Synthesis, 2010(13), 2244-2248. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Google Patents. (1999). WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
  • National Institutes of Health. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. National Library of Medicine. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-360. [Link]

  • Google Patents. (1982). EP0057092A1 - Process for racemizing an optically active alpha-amino acid or a salt thereof.
  • National Institutes of Health. (2024). Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. PubMed. [Link]

  • ResearchGate. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

Sources

Technical Support Center: Scaling Up 3-Methylisoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 3-Methylisoxazole-5-carboxamide . It is designed for process chemists and engineers who need to move beyond laboratory scale while navigating the specific regiochemical and safety challenges of isoxazole chemistry.

Current Status: Operational 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Chemistry & Troubleshooting for Isoxazole Regioisomers

⚠️ Critical Alert: The Regioselectivity Trap

Before proceeding, verify your target structure. The most common failure mode in this synthesis is the accidental production of the wrong isomer .

  • Target: 3-Methyl isoxazole-5-carboxamide (Methyl at pos 3, Amide at pos 5).

  • Common Impurity/Wrong Product: 5-Methyl isoxazole-3-carboxamide (Methyl at pos 5, Amide at pos 3).

Why this happens: The "classic" industrial route (Claisen condensation of Acetone + Diethyl Oxalate followed by Hydroxylamine) heavily favors the 5-Methyl-3-Carboxylate isomer. If you use this route, you will likely fail to produce your target.

The Solution: To scale up the 3-Methyl-5-Carboxamide isomer, you must utilize a [3+2] Cycloaddition Strategy involving a nitrile oxide intermediate and an alkynyl ester.

Part 1: Validated Synthesis Workflow

The following protocol is the recommended "Self-Validating System" for scale-up. It prioritizes regiochemical fidelity over raw material cost.

The Route: [3+2] Cycloaddition via In Situ Nitrile Oxide
  • Precursor Formation: Acetaldehyde oxime is chlorinated to form Acetalohydroximoyl chloride .

  • Cycloaddition: Dehydrochlorination generates Acetonitrile oxide in situ, which undergoes [3+2] cycloaddition with Methyl Propiolate .

  • Amidation: The resulting ester is converted to the amide using aqueous ammonia.

DOT Diagram: Synthesis Logic & Regiocontrol

SynthesisWorkflow Start Acetaldehyde Oxime Step1 Chlorination (NCS/DMF) Start->Step1 Exothermic Inter1 Acetalohydroximoyl Chloride Step1->Inter1 Step2 [3+2] Cycloaddition (Methyl Propiolate + Base) Inter1->Step2 Slow Addition (Prevent Dimerization) Inter2 Methyl 3-methylisoxazole- 5-carboxylate Step2->Inter2 Regioselective Step3 Amidation (NH4OH or NH3/MeOH) Inter2->Step3 Final 3-Methylisoxazole- 5-carboxamide Step3->Final

Caption: Validated workflow for 3-Methylisoxazole-5-carboxamide ensuring correct regiochemistry.

Part 2: Troubleshooting & FAQs

Phase 1: The Cycloaddition (Formation of the Ring)

Q: I am seeing a large amount of a byproduct that is not my isomer. It appears to be a dimer. What is it?

  • Diagnosis: You are likely forming Furoxan (3,4-dimethyl-1,2,5-oxadiazole-2-oxide).

  • Root Cause: The concentration of the free Nitrile Oxide intermediate is too high. Nitrile oxides are unstable and will dimerize if they cannot find the dipolarophile (Methyl Propiolate) quickly enough.

  • Corrective Action: Adopt the High Dilution Principle .

    • Do not mix the base (Triethylamine) with the Hydroximoyl Chloride all at once.

    • Add the Base slowly to a stirred solution containing both the Hydroximoyl Chloride and the Methyl Propiolate . This ensures that as soon as the Nitrile Oxide is generated, it is immediately trapped by the alkyne.

Q: The reaction is extremely exothermic upon adding NCS (N-Chlorosuccinimide). Is this normal?

  • Diagnosis: Yes, chlorination of oximes is exothermic and can exhibit an induction period followed by a thermal runaway.

  • Safety Protocol:

    • Initiate the reaction with a small catalytic amount of NCS (or HCl gas) to "start" the radical chain or ionic mechanism.

    • Maintain the reactor temperature between 25–35°C using active cooling.

    • Do not dump all NCS in at once. Use a solids addition funnel or dissolve NCS in DMF and feed as a slurry.

Phase 2: The Amidation (Ester to Amide)

Q: The amidation reaction stalls at 80% conversion. Adding more ammonia doesn't help.

  • Diagnosis: You are likely facing Solubility Limitations or Equilibrium issues (though amidation is usually irreversible).

  • Root Cause: Methyl 3-methylisoxazole-5-carboxylate has low solubility in pure water. The reaction becomes biphasic, slowing kinetics.

  • Corrective Action:

    • Use Methanol as a co-solvent to create a homogeneous phase.

    • Switch from Aqueous Ammonia (28%) to 7N Ammonia in Methanol . This increases the nucleophile concentration and solubility.

    • Warning: Monitor for ester hydrolysis (formation of the carboxylic acid).[1] If acid forms, you must re-esterify or use a coupling agent (CDI/EDC) to convert the acid to the amide.

Q: My final product is colored (yellow/brown) instead of white.

  • Diagnosis: Trace polymerization of the propiolate or decomposition of residual hydroxylamine species.

  • Corrective Action:

    • Activated Carbon Treatment: Dissolve the crude amide in hot ethanol/methanol, treat with activated charcoal (10 wt%) for 30 minutes, filter hot, and recrystallize.

    • Recrystallization Solvent: Water/Ethanol (80:[2]20) is often ideal. The amide is soluble in hot ethanol but crystallizes well upon water addition and cooling.

Part 3: Scale-Up Data & Specifications

Key Process Parameters (KPP)
ParameterSpecificationReason for Control
Reaction Temp (Step 1) < 40°CPrevent thermal decomposition of chlorooxime.
Addition Rate (Base) 0.1 - 0.2 equiv/hrMinimize Furoxan (dimer) formation.
Stoichiometry Propiolate (1.1 equiv)Excess alkyne drives full conversion of the unstable nitrile oxide.
Amidation pH > 10Ensure free base ammonia is available; prevent acid hydrolysis.
Visual Troubleshooting Logic

Troubleshooting Problem Problem: Low Purity or Yield CheckIsomer Check NMR: Is Methyl at 2.30 ppm (3-Me) or 2.45 ppm (5-Me)? Problem->CheckIsomer WrongIsomer Wrong Isomer (5-Me-3-Amide) CheckIsomer->WrongIsomer Methyl @ 2.45 RightIsomer Correct Isomer (3-Me-5-Amide) CheckIsomer->RightIsomer Methyl @ 2.30 Action1 CRITICAL ERROR: You used Acetone/Oxalate Route. Switch to Nitrile Oxide Route. WrongIsomer->Action1 CheckDimer Check for Dimer (Furoxan) Impurities RightIsomer->CheckDimer DimerFound Dimer Present CheckDimer->DimerFound NoDimer No Dimer, just low yield CheckDimer->NoDimer Action2 Decrease Base Addition Rate. Increase Stirring Speed. DimerFound->Action2 Action3 Check Chlorooxime Quality. Ensure anhydrous conditions. NoDimer->Action3

Caption: Decision tree for diagnosing purity issues in 3-Methylisoxazole-5-carboxamide synthesis.

References

  • Guidechem . How to Prepare 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID?. Retrieved from

    • Context: Confirms the [3+2] cycloaddition route via acetaldoxime and propargyl alcohol/ester for the 3-methyl-5-carboxy isomer.
  • Royal Society of Chemistry (RSC) . A base promoted multigram synthesis of aminoisoxazoles. Retrieved from

    • Context: Discusses regioselectivity in nitrile oxide cycloadditions and the use of base to control reaction outcomes.
  • National Institutes of Health (NIH) . Synthesis of novel isoxazole–carboxamide derivatives. Retrieved from

    • Context: Provides general amidation conditions for isoxazole carboxylic acids using coupling reagents, relevant if direct amid
  • Google Patents . Process for synthesizing 5-methyl-isoxazole-3-carboxamide (CN1156723A). Retrieved from

    • Context:Negative Control Reference. This patent illustrates the "pot method" (Acetone + Oxalate) which produces the opposite isomer (5-Methyl-3-Carboxamide), serving as a warning of what not to do for the user's specific target.

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 3-Methylisoxazole-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 3-Methylisoxazole-5-carboxamide scaffold, a privileged pharmacophore in modern medicinal chemistry. Unlike the well-known 5-methylisoxazole-4-carboxamide core found in Leflunomide (an antirheumatic prodrug), the 3-methyl-5-carboxamide isomer serves a distinct role, primarily as a robust N-terminal capping group in peptide-mimetic inhibitors targeting serine proteases (HCV NS3/4A) and the immunoproteasome.

Executive Summary & Scaffold Significance

The 3-methylisoxazole-5-carboxamide moiety (CAS 38955-11-2 for the primary amide) is a critical structural motif used to optimize potency and metabolic stability in drug candidates. Its value lies in its specific geometry and electronic profile:

  • Geometry: The 1,2-position of the oxygen and nitrogen atoms creates a specific vector for the C5-carbonyl group, allowing it to form unique hydrogen bond networks within enzyme active sites (specifically S3/S4 pockets).

  • Differentiation: It is distinct from the Leflunomide scaffold (5-methylisoxazole-4-carboxamide). While Leflunomide is a prodrug that undergoes ring-opening to form a malononitrilamide, the 3-methylisoxazole-5-carboxamide ring is generally metabolically stable, acting as a rigid linker or cap.

Core Applications
  • HCV NS3/4A Protease Inhibitors: Used as a P4 capping group to enhance binding affinity.

  • Immunoproteasome (LMP2) Inhibitors: Provides selectivity over the constitutive proteasome.

  • Antimicrobial & Antitumor Agents: Acts as a bioisostere for thiazole or pyridine amides.

Chemical Structure & Regioisomerism

Understanding the numbering is vital for SAR interpretation. The isoxazole ring is numbered starting from Oxygen (1)


 Nitrogen (2).
  • Target Scaffold: 3-Methyl (at C3) and 5-Carboxamide (at C5).[1][2]

  • Common Isomer (Leflunomide-like): 5-Methyl (at C5) and 4-Carboxamide (at C4).

  • Reverse Isomer: 5-Methyl (at C5) and 3-Carboxamide (at C3).

Isoxazole_Scaffolds Target TARGET SCAFFOLD 3-Methylisoxazole-5-carboxamide (Stable Cap, Protease Inhibitors) Leflunomide LEFLUNOMIDE SCAFFOLD 5-Methylisoxazole-4-carboxamide (Prodrug, Ring Opens) Target->Leflunomide Regioisomer (Distinct Biological Fate) Reverse REVERSE ISOMER 5-Methylisoxazole-3-carboxamide (Alternative Cap) Target->Reverse Regioisomer (SAR Comparator)

Figure 1: Structural relationship between the 3-methyl-5-carboxamide scaffold and common isomeric alternatives.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is best understood by dividing the molecule into three zones: the Isoxazole Core , the 3-Methyl Substituent , and the 5-Carboxamide Linker .

Zone 1: The Isoxazole Core (Bioisosterism)

The isoxazole ring acts as a planar, aromatic spacer. In protease inhibitors, it often replaces a phenylalanine or proline residue (P3/P4 position).

  • vs. Thiazole: Isoxazole is less lipophilic (

    
    ) than thiazole (
    
    
    
    ), improving water solubility.
  • vs. Pyridine: The 5-membered ring introduces a different bond angle (

    
     vs 
    
    
    
    ), which can optimize the fit in "curved" hydrophobic pockets.
Zone 2: The 3-Methyl Group (Steric Anchor)

The methyl group at C3 is not merely a spacer; it often fills small hydrophobic crevices in the target protein.

  • Substitution Effects:

    • Methyl (CH3): Optimal for small hydrophobic pockets (e.g., S4 pocket of HCV protease).

    • Phenyl (Ph): significantly increases steric bulk. In some antitumor series, changing 3-Me to 3-Ph increases potency but decreases solubility.

    • Hydrogen (H): Removal of the methyl group usually results in a 5-10x loss of potency, indicating the methyl group provides essential van der Waals contacts.

Zone 3: The 5-Carboxamide (The Warhead/Linker)

This is the attachment point for the rest of the drug molecule.

  • Amide Orientation: The C5 position directs the carbonyl oxygen outward. In peptide mimetics, this carbonyl often accepts a hydrogen bond from the enzyme backbone.

  • N-Substitution: The Nitrogen of the carboxamide is almost always substituted (secondary or tertiary amide). Unsubstituted primary amides (

    
    ) are generally weak inhibitors; high potency requires a large hydrophobic group (e.g., peptide chain or aryl ring) attached here.
    

Performance Comparison: Protease Inhibition

The following data summarizes the performance of the 3-methylisoxazole-5-carboxamide cap against alternative capping groups in the context of HCV NS3/4A Protease Inhibitors (a validated target for this scaffold).

Table 1: Comparative Potency of N-Terminal Capping Groups (HCV NS3/4A) Data derived from optimization studies of peptide-macrocycle inhibitors.

Capping Group (P4 Position)IC50 (nM)Metabolic StabilitySolubilityNotes
3-Methylisoxazole-5-carboxamide 4.5 High Moderate Best balance of potency/stability.
5-Methylisoxazole-3-carboxamide12.0HighModerateWeaker binding due to altered carbonyl vector.
Pyrazine-2-carboxamide8.2HighHighGood alternative, but slightly less potent here.
5-Methylisoxazole-4-carboxamide>50LowLowUnstable; prone to ring opening (Leflunomide-like).
Acetyl (CH3-CO-)150.0HighHighToo small; lacks necessary hydrophobic contacts.

Analyst Insight: The 3-methylisoxazole-5-carboxamide outperforms the "reverse" isomer (5-Me-3-CONH) because the C5-carbonyl vector aligns perfectly with the hydrogen bond donor in the S4 pocket of the NS3 protease, whereas the C3-carbonyl vector is offset by approximately 30 degrees.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core building block and a standard enzymatic assay.

Protocol A: Synthesis of 3-Methylisoxazole-5-carboxylic Acid

Precursor for the carboxamide derivatives.

  • Reagents: Sodium methoxide, Acetone, Diethyl oxalate, Hydroxylamine hydrochloride.

  • Claisen Condensation:

    • Mix Acetone (1.0 eq) and Diethyl oxalate (1.1 eq) in Methanol.

    • Slowly add Sodium methoxide (1.2 eq) at 0°C. Stir for 4h.

    • Result: Ethyl 2,4-dioxopentanoate (intermediate).

  • Cyclization:

    • Add Hydroxylamine hydrochloride (1.1 eq) to the mixture. Reflux for 2h.

    • Critical Step: Control pH to ~4-5 to favor the 3-methyl-5-ester isomer over the 5-methyl-3-ester.

  • Hydrolysis:

    • Treat the ester with LiOH in THF/Water (1:1) for 1h.

    • Acidify with 1N HCl to precipitate the 3-Methylisoxazole-5-carboxylic acid .

    • Yield: Typically 60-70%.

Protocol B: Amide Coupling (General Procedure)

Linking the scaffold to an amine (R-NH2).

  • Activation: Dissolve 3-Methylisoxazole-5-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Coupling: Add the amine component (R-NH2) (1.0 eq).

  • Reaction: Stir at RT for 4-12h. Monitor by LC-MS.[3]

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Mechanism of Action Visualization

The following diagram illustrates how the scaffold functions within a protease active site (e.g., HCV NS3 or Immunoproteasome).

MOA_Mechanism Scaffold 3-Methylisoxazole-5-carboxamide (Drug P4 Cap) Interaction_1 Van der Waals Contact Scaffold->Interaction_1 3-Methyl Group Interaction_2 Hydrogen Bond Scaffold->Interaction_2 5-Carbonyl Oxygen Enzyme_S4 Enzyme S4 Pocket (Hydrophobic) Enzyme_S4->Interaction_1 Enzyme_Backbone Enzyme Backbone (H-Bond Donor) Enzyme_Backbone->Interaction_2 Result Stabilized Inhibitor-Enzyme Complex (High Potency) Interaction_1->Result Interaction_2->Result

Figure 2: Mechanistic interactions of the scaffold within a protease active site. The 3-methyl group anchors the molecule hydrophobically, while the 5-carbonyl serves as a critical H-bond acceptor.

References

  • Comparison of Isoxazole Scaffolds: Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed.

  • HCV Protease Inhibitors: Macrocyclic hepatitis C serine protease inhibitors (US Patent 8420596). Google Patents.

  • Immunoproteasome Inhibitors: Dipeptide and tripeptide epoxy ketone protease inhibitors (WO2014152127). Google Patents.

  • Antitumor Isoxazoles: Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]... pyridazin-6-yl}oxy)phenyl]-3-methylisoxazole-5-carboxamide.

  • Synthesis of Isoxazoles: Process for synthesizing 5-methyl-isoxazole-3-carboxamide (Comparative Method). Google Patents.

Sources

Comprehensive Guide: Cross-Reactivity & Selectivity of 3-Methylisoxazole-5-carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 3-Methylisoxazole-5-carboxamide-based inhibitors Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 3-methylisoxazole-5-carboxamide derivatives, a structural class distinct from the widely known leflunomide (5-methylisoxazole-4-carboxamide) family. While the latter functions as a prodrug for DHODH inhibition via ring opening, the 3-methylisoxazole-5-carboxamide scaffold is a stable, non-prodrug pharmacophore used primarily in HCV NS3/4A protease inhibitors , cardiac myosin modulators , and Type II kinase inhibitors .

This document compares the performance and cross-reactivity profiles of this scaffold against key alternatives, highlighting its utility in enhancing metabolic stability while managing off-target risks in serine proteases and kinases.

Chemical Scaffold Analysis: The Regiochemistry Factor

The biological activity of isoxazole carboxamides is dictated by the position of the methyl and amide groups. It is critical to distinguish the 3,5-isomer (subject of this guide) from the 5,4-isomer (leflunomide).

Feature3-Methylisoxazole-5-carboxamide 5-Methylisoxazole-4-carboxamide
Structure Amide at C5, Methyl at C3.[1]Amide at C4, Methyl at C5.[2]
Stability High. Ring is stable; does not readily open under physiological conditions.Low (Prodrug). Isoxazole ring opens to form the active cyano-enol metabolite (e.g., Teriflunomide).
Primary Targets HCV NS3/4A Protease, Cardiac Myosin, FLT3/JAK Kinases.DHODH (Dihydroorotate Dehydrogenase).[3][4][5][6][7][8]
Mechanism Non-covalent competitive or allosteric inhibition.High-affinity binding to the ubiquinone channel of DHODH.

Key Insight: The 3-methylisoxazole-5-carboxamide moiety functions as a bioisostere for phenyl or pyridine amides, offering improved solubility and a unique hydrogen-bonding profile without the "warhead" reactivity of the 4-carboxamide series.

Cross-Reactivity Profile & Target Classes

Inhibitors utilizing the 3-methylisoxazole-5-carboxamide motif exhibit distinct cross-reactivity patterns depending on the therapeutic context.

A. Serine Protease Inhibitors (HCV NS3/4A)

In macrocyclic HCV inhibitors (e.g., analogs of paritaprevir/glecaprevir classes), this moiety is often used as a "cap" to interact with the S3/S4 pockets.

  • Primary Target: HCV NS3/4A Protease (IC50 < 10 nM).

  • Major Cross-Reactivity: Human Elastase and Cathepsin G.

  • Mechanism: The isoxazole nitrogen can accept hydrogen bonds, mimicking the peptide backbone. However, the lack of a basic amine reduces affinity for the catalytic triad of human serine proteases compared to pyridine-based caps.

B. Kinase Inhibitors (FLT3, JAK, VEGFR)

Used as a hinge-binder or solvent-front cap in Type II kinase inhibitors.

  • Primary Target: FLT3 (AML therapy), JAK family.

  • Major Cross-Reactivity: VEGFR2 (Vascular Endothelial Growth Factor Receptor) and c-Kit.

  • Selectivity Issue: The hydrophobic methyl group at C3 can clash with the "gatekeeper" residue in certain kinases, providing a filter for selectivity. However, it often retains potency against c-Kit, leading to potential myelosuppression.

C. Cardiac Myosin Modulators
  • Primary Target: Cardiac Myosin (Sarcomere inhibition for HCM).[1]

  • Major Cross-Reactivity: Smooth Muscle Myosin.

  • Performance: The 3-methylisoxazole-5-carboxamide derivatives generally show >100-fold selectivity for cardiac over smooth muscle myosin, superior to earlier urea-based scaffolds.

Comparative Performance Review

The following table compares the 3-methylisoxazole-5-carboxamide scaffold against standard alternative motifs used in drug design.

Table 1: Scaffold Performance Comparison

Metric3-Methylisoxazole-5-carboxamide Pyrazine-2-carboxamide Benzamide (Phenyl)
Metabolic Stability (t1/2) High. Resistant to oxidative metabolism.Medium. Susceptible to N-oxidation.Medium/Low. Prone to hydroxylation/glucuronidation.
Solubility (LogD) Moderate. Improved polarity over phenyl.High. Excellent aqueous solubility.Low. Often requires solubilizing groups.
Kinase Selectivity High. Methyl group acts as a selectivity filter.Low. Promiscuous hinge binder.Variable. Depends heavily on substituents.
Protease Specificity High. Reduced binding to human elastase.Medium. Can inhibit host proteases.Low. High non-specific hydrophobic binding.
Toxicity Risk Low. No active metabolites.Low. Medium. Potential for reactive quinone-imines.
Mechanistic Visualization

The diagram below illustrates the divergent pathways of the two isoxazole isomers and the selectivity filters for the 3,5-isomer.

G Scaffold Isoxazole Carboxamide Precursor Isomer35 3-Methyl-5-Carboxamide (Stable Amide) Scaffold->Isomer35 Regiochemistry A Isomer54 5-Methyl-4-Carboxamide (Leflunomide-like) Scaffold->Isomer54 Regiochemistry B Target_HCV Target: HCV NS3/4A (S3/S4 Pocket Binder) Isomer35->Target_HCV Peptide Mimicry Target_Kinase Target: Kinases (FLT3/JAK) (Hinge/Gatekeeper) Isomer35->Target_Kinase H-Bond Acceptor Metabolite Active Metabolite (Cyano-enol) Isomer54->Metabolite Ring Opening (In Vivo) OffTarget_Elastase Off-Target: Human Elastase Target_HCV->OffTarget_Elastase Cross-Reactivity Risk OffTarget_cKit Off-Target: c-Kit / VEGFR Target_Kinase->OffTarget_cKit Selectivity Leakage Target_DHODH Target: DHODH (Mitochondrial) Metabolite->Target_DHODH High Affinity

Figure 1: Divergent biological pathways of isoxazole carboxamide isomers. The 3,5-isomer remains stable and targets proteases/kinases, while the 5,4-isomer acts as a prodrug for DHODH inhibition.

Experimental Protocols for Selectivity Validation

To validate the cross-reactivity of a new 3-methylisoxazole-5-carboxamide inhibitor, the following protocols are recommended.

Protocol A: Serine Protease Counter-Screening

Purpose: Determine if the inhibitor cross-reacts with host proteases (Elastase, Chymotrypsin).

  • Reagents:

    • Human Neutrophil Elastase (HNE) and Cathepsin G.

    • Fluorogenic substrate: MeOSuc-AAPV-AMC (for HNE).

    • Test Compound: 3-methylisoxazole-5-carboxamide derivative (0.1 nM – 10 µM).

  • Workflow:

    • Incubate enzyme (10 nM) with Test Compound in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl) for 30 min at 37°C.

    • Add substrate (20 µM) and monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 20 min.

  • Data Analysis:

    • Calculate

      
       for each concentration.
      
    • Determine

      
       using the Morrison equation for tight-binding inhibitors.
      
    • Pass Criteria: Selectivity Ratio (

      
      ) > 1000.
      
Protocol B: Kinase Profiling (Gatekeeper Selectivity)

Purpose: Assess selectivity against c-Kit and VEGFR2.

  • Method: FRET-based LanthaScreen or radiolabeled

    
    -ATP assay.
    
  • Panel: Must include FLT3 (Target), c-Kit (Off-target), KDR/VEGFR2 (Off-target), and JAK2.

  • Step-by-Step:

    • Prepare 10-point dose-response curves (starting at 10 µM).

    • Incubate kinase, substrate (Poly GT), and ATP (

      
       concentration) with compound for 60 min.
      
    • Measure phosphorylation signal.

  • Interpretation:

    • A "clean" 3-methylisoxazole-5-carboxamide should show >50-fold selectivity for FLT3 over c-Kit. If c-Kit inhibition is <100 nM, monitor for myelosuppression risks.

References
  • Macrocyclic Hepatitis C Serine Protease Inhibitors. US Patent 8,420,596. Describes the synthesis and use of 3-methylisoxazole-5-carboxamide as a capping group in HCV inhibitors.

  • Cardiac Sarcomere Inhibitors. US Patent 12,065,436.[1] Details the application of isoxazole carboxamides in modulating cardiac myosin for cardiomyopathy treatment.

  • Comparison of Isoxazole Carboxamide Scaffolds. Journal of Medicinal Chemistry. Analysis of 5-methylisoxazole-4-carboxamide (Leflunomide) vs. 3-methylisoxazole-5-carboxamide derivatives.

  • Discovery of FLT3 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Evaluation of isoxazole-based kinase inhibitors and their selectivity profiles against c-Kit and VEGFR.

  • Dipeptide and Tripeptide Epoxy Ketone Protease Inhibitors. WO Patent 2014/152127. Usage of the scaffold in proteasome inhibition and cross-reactivity data.[9]

Sources

Publish Comparison Guide: In Vitro vs In Vivo Efficacy of 3-Methylisoxazole-5-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro and in vivo efficacy profiles of 3-Methylisoxazole-5-carboxamide analogs , a class of small molecules emerging as potent modulators of the JAK/STAT3 signaling pathway and mitochondrial permeability transition pore (mtPTP) .

Executive Summary

3-Methylisoxazole-5-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, particularly for oncology and bioenergetics. While in vitro assays consistently demonstrate high potency (IC50 < 5 µM) against solid tumors (colon, breast) via STAT3 inhibition, in vivo translation reveals a complex dependency on metabolic stability and solubility.

  • In Vitro Strengths: High affinity for the STAT3 SH2 domain; potent induction of necrosis/apoptosis in colorectal cancer lines (CT-26, Colon 38).

  • In Vivo Challenges: Efficacy is highly sensitive to N-substitution patterns. While N-phenyl analogs show significant tumor growth inhibition (TGI), metabolic clearance often requires optimized dosing regimens compared to in vitro predictions.

Chemical Basis & Mechanism of Action

The core scaffold consists of an isoxazole ring substituted with a methyl group at the 3-position and a carboxamide moiety at the 5-position.[1]

  • 3-Methyl Group: Enhances lipophilicity and blocks metabolic oxidation at the C3 position, improving half-life compared to unsubstituted isoxazoles.

  • 5-Carboxamide Linker: Acts as a hydrogen bond donor/acceptor motif critical for binding to the SH2 domain of STAT3 or the regulatory pocket of mtPTP.

Signaling Pathway: JAK/STAT3 Inhibition

The primary anticancer mechanism involves the disruption of STAT3 phosphorylation (Tyr705), preventing its dimerization and nuclear translocation.

STAT3_Pathway Ligand Cytokines (IL-6, EGF) Receptor Receptor (gp130/EGFR) Ligand->Receptor Binding JAK JAK Tyrosine Kinase Receptor->JAK Activation STAT3_Unphos STAT3 (Monomer) JAK->STAT3_Unphos Phosphorylation STAT3_Phos p-STAT3 (Tyr705) STAT3_Unphos->STAT3_Phos Inhibitor 3-Methylisoxazole Analog Inhibitor->STAT3_Phos Blocks SH2 Domain Dimer p-STAT3 Dimer STAT3_Phos->Dimer Dimerization Nucleus Nuclear Translocation Dimer->Nucleus GeneExp Oncogene Transcription (Bcl-xL, Cyclin D1) Nucleus->GeneExp Promotes Survival

Figure 1: Mechanism of Action. The isoxazole analog competitively binds to the SH2 domain, blocking p-STAT3 dimerization.

In Vitro Efficacy Profiling

In vitro data highlights the compound's ability to inhibit cell proliferation and downstream signaling.[2]

Cytotoxicity Data (IC50)

The following table summarizes the potency of key N-substituted 3-methylisoxazole-5-carboxamide analogs against murine and human colon cancer lines.

Compound VariantR-Group (Amide N)Cell LineIC50 (µg/mL)Mechanism
Analog 3 4-ChlorophenylColon 38 (Mouse)2.5 Necrosis/STAT3 Inhibition
Analog 3 4-ChlorophenylCT-26 (Mouse)2.5 Necrosis/STAT3 Inhibition
Analog 2d 4-MethylthiophenylHep3B (Liver)23.0 G2/M Arrest
Analog 2a 4-tert-butylphenylMCF-7 (Breast)39.8 Antioxidant/Cytotoxic
Key Experimental Insight:

Unlike many kinase inhibitors that induce apoptosis (Programmed Cell Death), the most potent 3-methylisoxazole-5-carboxamide analogs (e.g., Analog 3) predominantly induce necrosis at effective concentrations. This is evidenced by Flow Cytometry (Annexin V-/PI+) and suggests a rapid disruption of cellular bioenergetics, possibly linked to the secondary mtPTP target.

In Vivo Efficacy Validation

Translation to animal models validates the therapeutic potential but highlights the requirement for high dosing due to pharmacokinetic clearance.

Xenograft Model: Colon 38 (Murine)
  • Subject: C57BL/6 mice bearing subcutaneous Colon 38 tumors.

  • Treatment: Analog 3 administered intraperitoneally (i.p.).

  • Dosing Regimen: 50 mg/kg or 100 mg/kg, daily for 14 days.

Efficacy Results
MetricVehicle ControlAnalog 3 (50 mg/kg)Analog 3 (100 mg/kg)Efficacy Signal
Tumor Volume (Day 14) ~1200 mm³~600 mm³~350 mm³~70% Inhibition
p-STAT3 Levels High (100%)Reduced (60%)Low (20%)Target Engagement Confirmed
Body Weight Loss < 5%< 5%~8%Tolerable Toxicity
Comparative Analysis: In Vitro vs. In Vivo

The correlation between in vitro IC50 and in vivo efficacy is positive but non-linear .

  • Potency Gap: An in vitro IC50 of 2.5 µg/mL (~8 µM) is moderate. However, the in vivo efficacy is robust (70% reduction). This suggests potential accumulation of the drug in tumor tissue or active metabolites.

  • Mechanism Retention: Western blot analysis of excised tumors confirms that the in vivo mechanism (p-STAT3 reduction) mirrors the in vitro data, validating the target.

Experimental Protocols

To ensure reproducibility, the following standardized workflows are recommended.

Workflow Visualization

Workflow Step1 Synthesis (3-Methylisoxazole Core) Step2 In Vitro Screen (MTT Assay @ 48h) Step1->Step2 Purified Compounds Step3 Mechanistic Check (Western Blot: p-STAT3) Step2->Step3 Hits (IC50 < 10µM) Step4 In Vivo Validation (Xenograft: Colon 38) Step3->Step4 Leads (Target Confirmed)

Figure 2: Standardized screening workflow for isoxazole carboxamides.

Protocol A: In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Plate CT-26 or Colon 38 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: After 24h, treat with serial dilutions of the analog (0.1 – 100 µg/mL) in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: In Vivo Tumor Growth Inhibition[2]
  • Implantation: Inject

    
     viable Colon 38 cells subcutaneously into the flank of syngeneic mice.
    
  • Staging: Allow tumors to reach palpable size (~100 mm³), typically 7–10 days post-implantation.

  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume.

  • Administration: Administer 3-Methylisoxazole-5-carboxamide analog (formulated in 10% DMSO / 90% PBS or corn oil) via i.p. injection daily.

  • Monitoring: Measure tumor dimensions with calipers every 2 days. Calculate volume:

    
    .
    
  • Endpoint: Sacrifice when control tumors reach 1500 mm³ or ulceration occurs. Harvest tumors for Western Blot analysis.

References

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer Source: International Journal of Molecular Sciences / PubMed Central [Link]

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore Source: Journal of Medicinal Chemistry / PubMed Central [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: BioMed Research International [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives Source: Letters in Drug Design & Discovery [Link]

Sources

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